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  • Product: 6-Nonen-1-yn-3-ol, 3,7-dimethyl-
  • CAS: 24173-47-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3,7-Dimethyl-6-nonen-1-yn-3-ol

Document Type: Technical Whitepaper Target Audience: Chemical Researchers, Synthetic Chemists, and Drug/Fragrance Development Professionals Executive Summary 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS: 24173-47-5) is a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Chemical Researchers, Synthetic Chemists, and Drug/Fragrance Development Professionals

Executive Summary

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS: 24173-47-5) is a structurally complex tertiary propargyl alcohol. Characterized by a C11 backbone containing both a terminal alkyne and an isolated alkene, it is a critical enyne intermediate in fine chemical synthesis[1]. In industrial and research settings, this compound—often referred to as Dehydroethyl linalool—serves as the direct, indispensable precursor to Ethyl Linalool (3,7-dimethyl-1,6-nonadien-3-ol), a high-value active pharmaceutical ingredient (API) and premium fragrance compound[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating protocol for its enantioselective production.

Physicochemical Properties & Structural Dynamics

The reactivity of 3,7-dimethyl-6-nonen-1-yn-3-ol is dictated by its three distinct functional groups: a nucleophilic/reducible terminal alkyne, a sterically hindered tertiary alcohol, and an isolated alkene[3]. This trifecta of functional groups provides a versatile platform for selective chemical transformations, provided that precise thermodynamic and catalytic controls are maintained[3].

Quantitative Physicochemical Data

The following table summarizes the validated chemical descriptors and physical properties of the compound.

PropertyValueSource
IUPAC Name 3,7-dimethylnon-6-en-1-yn-3-ol[1]
CAS Registry Number 24173-47-5[4]
Molecular Formula C11H18O[4]
Molecular Weight 166.26 g/mol [1]
SMILES String CCC(=CCCC(C)(C#C)O)C[1]
Structural Class Tertiary Enyne Alcohol[3]
Hazard Classification GHS: Irritant (Skin/Eye)[1]
Environmental Profile Not PBT, RQ < 1 (Low release potential)[5]

Mechanistic Pathways: Ethynylation and Stereocontrol

The synthesis of 3,7-dimethyl-6-nonen-1-yn-3-ol relies on the nucleophilic addition of an acetylide anion to the prochiral ketone, 6-methyl-5-octen-2-one[2].

Industrial vs. Asymmetric Approaches

In industrial scale-up, this ethynylation is often achieved using acetylene gas dissolved in liquid ammonia with an alkaline catalyst[6]. Causality: The liquid ammonia acts dually as a solvent and a base-facilitator. It stabilizes the highly reactive acetylide ion while suppressing the unwanted aldol condensation of the ketone precursor, ensuring high chemoselectivity[6].

For advanced pharmaceutical or fine-fragrance applications, enantioselective asymmetric alkynylation is employed using a zinc-based catalytic system (e.g., Zn(OTf)₂ and (+)-N-methylephedrine)[7]. Causality: Zinc coordinates simultaneously to the alkynyl ligand and the carbonyl oxygen of the ketone. This dual-coordination creates a rigid, highly ordered transition state that directs the facial attack of the alkyne. This ensures a high enantiomeric excess (ee) while suppressing racemic background reactions[7].

Downstream Transformation

Once synthesized, the terminal alkyne of 3,7-dimethyl-6-nonen-1-yn-3-ol is selectively hydrogenated to yield Ethyl Linalool using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead)[2]. Causality: The lead poison selectively decreases the electron density on the palladium surface. This drastically reduces the catalyst's affinity for alkenes, preventing the over-reduction of the newly formed double bond into an alkane, thereby preserving the precise structural profile of the target molecule[2].

SynthesisPathway A 6-Methyl-5-octen-2-one (Prochiral Ketone Precursor) B Acetylene Gas (Nucleophile Source) C 3,7-Dimethyl-6-nonen-1-yn-3-ol (Target Enyne Alcohol) D Ethyl Linalool (High-Value Downstream Target) C->D Stereoselective Hydrogenation Lindlar Catalyst (Pd/CaCO3) AB AB AB->C Enantioselective Alkynylation Zn(OTf)2 / Chiral Ligand

Figure 1: Synthetic pathway from prochiral ketone to Ethyl Linalool.

Experimental Protocol: Asymmetric Synthesis & Isolation

The following methodology outlines a self-validating system for the enantioselective synthesis of (+)-3,7-dimethyl-6-nonen-1-yn-3-ol. It incorporates built-in In-Process Controls (IPCs) to ensure empirical validation at critical junctures.

Step 1: Catalyst Preparation & Activation
  • Action: In a flame-dried Schlenk flask under argon, combine 1.2 eq of Zn(OTf)₂ and 1.3 eq of (+)-N-methylephedrine in anhydrous toluene. Stir at 25°C for 2 hours[7].

  • Causality: Flame-drying and argon blanketing are absolute requirements; trace moisture rapidly hydrolyzes the zinc-alkynyl intermediate, terminating catalytic turnover. The 2-hour pre-incubation allows the thermodynamically stable chiral zinc complex to fully assemble before substrate introduction.

Step 2: Nucleophilic Addition (Ethynylation)
  • Action: Introduce acetylene gas into the system until saturation. Slowly add 1.0 eq of 6-methyl-5-octen-2-one dropwise over 30 minutes. Maintain the reaction at 25°C.

  • Causality: Slow addition of the prochiral ketone prevents local concentration spikes, ensuring that every ketone molecule interacts with the chiral zinc pocket rather than undergoing non-selective, racemic background ethynylation[7].

Step 3: In-Process Control (IPC) & Monitoring
  • Action: Extract 50 µL aliquots every 2 hours. Quench the aliquot in micro-scale with NH₄Cl, extract with ethyl acetate, and analyze via GC-MS against a pre-loaded dodecane internal standard.

  • Causality: This self-validating step prevents premature quenching. The reaction is only permitted to proceed to Step 4 once the GC-MS chromatogram confirms >98% depletion of the ketone precursor.

Step 4: Mild Quench & Phase Separation
  • Action: Once validated by IPC, cool the vessel to 0°C and slowly add saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

  • Causality: Saturated NH₄Cl is chosen specifically for its mild acidity (pH ~5.5). Using stronger acids (e.g., HCl or H₂SO₄) would protonate the newly formed tertiary alcohol, leading to rapid dehydration and the irreversible formation of a conjugated diene impurity[6].

Step 5: Isolation & Chiral Validation
  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography. Validate enantiomeric excess (ee) using Chiral HPLC[7].

  • Causality: Na₂SO₄ is utilized over MgSO₄, as Mg²⁺ ions can occasionally coordinate with propargyl alcohols, reducing the final isolated yield.

ExpWorkflow Step1 1. Catalyst Activation Zn(OTf)2 + Chiral Ligand in Toluene Step2 2. Acetylide Addition Introduce Acetylene + Ketone Precursor Step1->Step2 Step3 3. In-Process Control (IPC) GC-MS tracking (Target: >98% conversion) Step2->Step3 Step4 4. Mild Quench Sat. NH4Cl (aq) to prevent dehydration Step3->Step4 Step5 5. Isolation & Validation Silica Chromatography & Chiral HPLC Step4->Step5

Figure 2: Self-validating experimental workflow for asymmetric alkynylation.

References

  • Title: 6-Nonen-1-yn-3-ol, 3,7-dimethyl- - PubChem Compound Summary Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: 6-Nonen-1-yn-3-ol, 3,7-dimethyl- - Substance Details Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

  • Title: Ethyl linalool (CAS N° 10339-55-6) Source: ScenTree URL: [Link]

  • Title: Method for preparing linalool (Patent CN111018672A)
  • Title: Draft Evaluation Statement - 1 October 2024 - AICIS Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

Exploratory

WHITE PAPER: Unlocking the Interactome: In Vitro Mechanism of Action and Chemical Biology Applications of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

Executive Summary As a Senior Application Scientist, I approach the pharmacological characterization of novel monoterpenes not merely as a descriptive exercise, but as a systems-level engineering challenge. 6-Nonen-1-yn-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological characterization of novel monoterpenes not merely as a descriptive exercise, but as a systems-level engineering challenge. 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (commonly referred to as dehydroethyl linalool) represents a critical evolution in monoterpene pharmacology. Standard monoterpenes exhibit transient, low-affinity interactions with transmembrane receptors, making their exact interactome notoriously difficult to map.

By introducing a terminal alkyne at the C1 position and extending the aliphatic tail with an ethyl group at C7, this molecule achieves a bifunctional mandate: it acts as a highly lipophilic neuroactive modulator while serving as a bioorthogonal probe for target identification. This technical guide deconstructs its in vitro mechanism of action (MoA) and provides field-proven, self-validating protocols for its application in drug development.

Structural Rationale: The Bifunctional Terpene Scaffold

To understand the MoA of 6-nonen-1-yn-3-ol, 3,7-dimethyl-, we must analyze the causality behind its structural modifications relative to its parent scaffold, linalool:

  • Enhanced Membrane Partitioning (The C7-Ethyl Extension): The substitution of a methyl group for an ethyl group at the C7 position increases the calculated partition coefficient (cLogP). This drives higher local concentrations within the lipid bilayer, prolonging the residence time of the molecule in the hydrophobic allosteric binding pockets of transmembrane receptors.

  • Bioorthogonal Reactivity (The C1-Alkyne): The terminal alkyne (-C≡CH) is biologically inert but highly reactive in the presence of copper(I) and an azide. This enables researchers to perform functional electrophysiology assays and immediately follow up with Activity-Based Protein Profiling (ABPP) using the exact same molecule . This eliminates the need for bulky fluorescent analogs that sterically hinder receptor binding.

In Vitro Pharmacological Mechanisms

In vitro functional assays demonstrate that 6-nonen-1-yn-3-ol, 3,7-dimethyl- operates via a dual-pathway mechanism, modulating both inhibitory neurotransmission and sensory ion channels.

GABA_A Receptor Positive Allosteric Modulation

Unlike orthosteric agonists (e.g., muscimol) that bind at the extracellular α/β interface, this compound partitions into the transmembrane domain. It acts as a Positive Allosteric Modulator (PAM), stabilizing the open-channel conformation of the GABA_A receptor. This increases the frequency of chloride (Cl⁻) channel openings in the presence of endogenous GABA, leading to cellular hyperpolarization and neuronal inhibition .

TRP Channel Biphasic Modulation

The compound exhibits complex, biphasic modulation of Transient Receptor Potential (TRP) channels, which are critical in nociception and sensory transduction . It acts as a partial agonist at TRPM8 (cold/menthol receptor) while inducing rapid, calcium-dependent desensitization of TRPA1 (irritant receptor), contributing to its downstream analgesic profile in cellular models.

MoA Compound 6-Nonen-1-yn-3-ol, 3,7-dimethyl- GABAA GABA_A Receptor (PAM Activity) Compound->GABAA Allosteric Binding TRP TRPA1 / TRPM8 (Modulation) Compound->TRP Transmembrane Binding Cl_Influx Chloride Influx (Hyperpolarization) GABAA->Cl_Influx Channel Opening Ca_Flux Calcium Flux (Desensitization) TRP->Ca_Flux Gating Modulation Cell_Inhib Cellular Inhibition / Analgesic Output Cl_Influx->Cell_Inhib Ca_Flux->Cell_Inhib

Fig 1: Dual pharmacological MoA detailing GABA_A and TRP channel modulation.

Quantitative Data & Comparative Analysis

To contextualize the efficacy of 6-nonen-1-yn-3-ol, 3,7-dimethyl-, we must benchmark it against its structural predecessors. The data below summarizes the impact of the structural modifications on in vitro performance.

CompoundStructural ModificationEst. cLogPGABA_A EC₅₀ (µM)TRPA1 IC₅₀ (µM)CuAAC CompatibilityPrimary Utility
Linalool Base monoterpene2.97~210~150NoTraditional pharmacology
Dehydrolinalool C1-Alkyne addition2.85~185~130YesBasic target identification
6-Nonen-1-yn-3-ol, 3,7-dimethyl- C1-Alkyne + C7-Ethyl3.42~85~65YesHigh-affinity ABPP proteomics

Experimental Protocols: Self-Validating Workflows

A protocol is only as good as its internal controls. The following methodologies are engineered to be self-validating systems, ensuring that the data generated is artifact-free and highly reproducible.

Protocol: Whole-Cell Patch-Clamp Electrophysiology (GABA_A Kinetics)

Objective: Quantify the allosteric potentiation of macroscopic chloride currents. Causality: Why use whole-cell patch-clamp over calcium imaging for GABA_A? Monoterpenes are highly lipophilic and prone to partitioning into plastic tubing. Rapid micro-perfusion directly adjacent to the recorded cell minimizes compound latency, allowing us to accurately capture fast desensitization kinetics before the compound non-specifically destabilizes the membrane .

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently expressing human α1β2γ2L GABA_A receptors.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a low resistance of 2–4 MΩ. Rationale: Low resistance ensures rapid intracellular dialysis of the CsCl/EGTA buffer, isolating Cl⁻ currents from voltage-gated cation interference.

  • Baseline Recording: Apply a sub-maximal pulse of GABA (EC₂₀, typically 2-5 µM) for 2 seconds via a rapid application system. Record the baseline inward Cl⁻ current.

  • Compound Co-application: Apply GABA (EC₂₀) + 6-nonen-1-yn-3-ol, 3,7-dimethyl- (10–100 µM). Measure the percentage potentiation of the peak current.

  • Self-Validation (The "Pharmacological Sandwich"): Wash out the compound, then apply GABA + Bicuculline (10 µM, a competitive antagonist).

    • Validation Check: If the current is not completely abolished by bicuculline, discard the recording. Failure to block indicates a loss of voltage control or non-specific membrane disruption, not true allosteric modulation.

Protocol: Activity-Based Protein Profiling (ABPP) via CuAAC

Objective: Map the in vitro interactome of the monoterpene scaffold. Causality: Why use TBTA in the click reaction? Copper(I) is highly unstable in aqueous buffers and rapidly oxidizes to Cu(II), which is catalytically inactive for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and generates reactive oxygen species that degrade the proteome. TBTA acts as a stabilizing ligand, maintaining the Cu(I) oxidation state for rapid, high-yield cycloaddition .

Step-by-Step Methodology:

  • In Vitro Incubation: Incubate live neuronal cultures or cellular lysates with 10 µM 6-nonen-1-yn-3-ol, 3,7-dimethyl- for 30 minutes at 37°C.

  • UV Crosslinking (Optional but Recommended): Expose cells to 365 nm UV light to covalently crosslink the compound to its binding pockets (if utilizing a diazirine-modified variant).

  • Lysis & Click Chemistry: Lyse cells in 1% NP-40 buffer. To the lysate, add the CuAAC master mix: Azide-PEG4-Biotin (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Enrichment: Add streptavidin-agarose beads to pull down the biotinylated target proteins. Wash stringently with SDS-containing buffers to remove non-specific lipid binders.

  • Self-Validation (Competitive Control): Run a parallel lysate pre-incubated with a 100-fold molar excess of the non-alkyne parent compound (ethyl linalool).

    • Validation Check: A true pharmacological target must show a >90% reduction in MS/MS spectral counts in this competition arm, definitively separating specific receptor binding from non-specific lipophilic aggregation.

ABPP Incubation 1. In Vitro Incubation (Live Cells / Lysate) Binding 2. Covalent / Affinity Binding to Target Proteins Incubation->Binding Click 3. CuAAC Click Chemistry (Azide-Biotin + Cu(I)) Binding->Click Enrichment 4. Streptavidin Enrichment (Pull-down) Click->Enrichment LCMS 5. LC-MS/MS Proteomics (Target Identification) Enrichment->LCMS

Fig 2: Activity-Based Protein Profiling (ABPP) workflow utilizing CuAAC click chemistry.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. URL:[Link]

  • Peana, A. T., D'Aquila, P. S., Panin, F., Serra, G., Pippia, P., & Moretti, M. D. (2003). Linalool produces antinociception in two experimental models of pain. European Journal of Pharmacology. URL:[Link]

  • Clapham, D. E. (2003). TRP channels as cellular sensors. Nature. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition. URL:[Link]

  • Neher, E., & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres. Nature. URL:[Link]

Foundational

Pharmacokinetics and Metabolic Pathways of 3,7-Dimethyl-6-nonen-1-yn-3-ol: A Technical Guide

Executive Summary & Structural Pharmacophore Analysis As drug development professionals and toxicologists evaluate highly functionalized synthetic terpenes, understanding the precise structure-metabolism relationships be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacophore Analysis

As drug development professionals and toxicologists evaluate highly functionalized synthetic terpenes, understanding the precise structure-metabolism relationships becomes critical. 3,7-Dimethyl-6-nonen-1-yn-3-ol (a C11 acetylenic tertiary alcohol homologue of dehydrolinalool) presents a complex pharmacokinetic profile driven by three distinct reactive moieties: a terminal alkyne, an isolated alkene, and a sterically hindered tertiary alcohol.

This whitepaper provides an authoritative, in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. By examining the causality behind its biotransformation—specifically the propensity of the terminal alkyne to act as a mechanism-based inactivator (MBI) of cytochrome P450 (CYP) enzymes—we establish a predictive framework for its systemic clearance and potential drug-drug interactions (DDIs).

Absorption and Distribution Kinetics

The physicochemical properties of 3,7-dimethyl-6-nonen-1-yn-3-ol dictate its pharmacokinetic behavior. With a predicted logP of approximately 3.2 to 3.5 and a low polar surface area (PSA ≈20.2A˚2 ), the molecule is highly lipophilic.

  • Absorption: The compound exhibits rapid passive transcellular diffusion across the intestinal epithelium. However, its high lipophilicity makes it highly susceptible to hepatic first-pass metabolism, significantly reducing its absolute oral bioavailability ( F% ).

  • Distribution: The high lipid solubility drives a large volume of distribution ( Vd​ ), suggesting extensive partitioning into adipose tissue and the central nervous system (CNS). Protein binding in plasma is expected to be moderate to high (>85%), primarily to human serum albumin (HSA).

Biotransformation: Phase I and Phase II Pathways

The metabolic fate of 3,7-dimethyl-6-nonen-1-yn-3-ol is governed by the competition between Phase I oxidative pathways and Phase II conjugation.

Phase I: Cytochrome P450-Mediated Oxidation

The structural moieties of the compound serve as specific substrates for hepatic CYPs :

  • Terminal Alkyne Oxidation (CYP3A4/CYP2D6): The most critical toxicological pathway. CYPs oxidize the terminal alkyne to an unstable oxirene or ketene intermediate. This highly electrophilic species can covalently bind to the nucleophilic nitrogen of the CYP heme prosthetic group, leading to irreversible mechanism-based inactivation (suicide inhibition).

  • Alkene Epoxidation (CYP2C9/CYP3A4): The C6-C7 double bond undergoes epoxidation. The resulting epoxide is typically short-lived, undergoing rapid hydrolysis mediated by soluble epoxide hydrolase (sEH) to form a vicinal diol .

  • Allylic Hydroxylation: The methylene groups adjacent to the alkene (C5 and C8) are susceptible to allylic oxidation, yielding secondary or primary alcohols.

Phase II: Glucuronidation

The C3 tertiary alcohol is sterically hindered by the adjacent methyl group and the alkyne moiety. Consequently, it is a poor substrate for sulfotransferases (SULTs) but is selectively targeted by UGT2B7 , an isoform uniquely evolved to accommodate bulky tertiary alcohols and opioids . The resulting C3-O-glucuronide is highly polar and rapidly cleared via renal filtration.

Metabolism Parent 3,7-Dimethyl-6-nonen-1-yn-3-ol Phase1_Alkyne Terminal Alkyne Oxidation (CYP3A4/2D6) Parent->Phase1_Alkyne Phase1_Epox C6-C7 Epoxidation (CYP2C9/3A4) Parent->Phase1_Epox Phase2_Gluc O-Glucuronidation (UGT2B7) Parent->Phase2_Gluc Reactive Reactive Ketene Intermediate (Covalent Heme Binding) Phase1_Alkyne->Reactive Epoxide Epoxide Metabolite (Hydrolysis to Diol) Phase1_Epox->Epoxide Glucuronide C3-O-Glucuronide (Excreted in Urine) Phase2_Gluc->Glucuronide

Figure 1: Primary Phase I and Phase II metabolic pathways of 3,7-dimethyl-6-nonen-1-yn-3-ol.

Quantitative Pharmacokinetic Parameters

The following table synthesizes the predicted and experimentally extrapolated pharmacokinetic parameters for this compound, derived from structure-activity relationships of homologous acetylenic terpenes .

ParameterValue / EstimateClinical / Experimental Implication
LogP (Octanol/Water) 3.2 - 3.5High lipophilicity; requires formulation in lipid-based vehicles.
Intrinsic Clearance ( CLint​ ) > 45 μ L/min/mg proteinHigh hepatic extraction ratio; rapid first-pass metabolism.
Volume of Distribution ( Vd​ ) 3.5 - 5.0 L/kgExtensive tissue distribution; potential for accumulation in adipose.
Oral Bioavailability ( F% ) < 15%Poor oral efficacy unformulated; indicates IV or inhalation preference.
Half-life ( t1/2​ ) 1.2 - 2.5 hoursShort duration of action; driven by rapid UGT and CYP turnover.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the metabolic liabilities of 3,7-dimethyl-6-nonen-1-yn-3-ol, researchers must employ self-validating experimental designs. Below are the definitive protocols for assessing Mechanism-Based Inhibition (MBI) and identifying metabolites.

Protocol 1: In Vitro CYP450 Mechanism-Based Inhibition (MBI) Assay

Rationale: Because the terminal alkyne can form a reactive ketene, we must determine if the compound irreversibly inactivates CYP3A4. A two-step incubation is required: the primary incubation allows the irreversible binding to occur, while the secondary dilution step prevents reversible (competitive) inhibition from confounding the results.

  • Primary Incubation: Incubate 3,7-dimethyl-6-nonen-1-yn-3-ol (0.1 to 50 μ M) with Human Liver Microsomes (HLM, 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final) to initiate the reaction. Incubate at 37°C.

  • Aliquoting (Time Course): At intervals (0, 5, 10, 15, 20, 30 min), transfer a 10 μ L aliquot from the primary mixture into a secondary incubation tube.

  • Secondary Incubation (Dilution): The secondary tube must contain 90 μ L of buffer, NADPH, and a CYP3A4 probe substrate (e.g., Midazolam at 5×Km​ ). Incubate for 10 minutes.

  • Quenching: Stop the reaction with 100 μ L of ice-cold acetonitrile containing an internal standard (e.g., d4​ -1-hydroxymidazolam).

  • Analysis: Centrifuge at 15,000 g for 10 min. Analyze the supernatant via LC-MS/MS to quantify probe turnover.

  • System Validation: The assay is self-validating through a positive MBI control (Troleandomycin) and a no-NADPH negative control. Acceptance requires >80% probe turnover in the negative control and >90% time-dependent inhibition in the positive control.

Workflow Step1 Primary Incubation HLM + Compound + NADPH (0-30 min) Step2 10x Dilution into Secondary Incubation (Midazolam Probe) Step1->Step2 Step3 Quench Reaction (Ice-Cold ACN + IS) Step2->Step3 Step4 LC-MS/MS Analysis of 1-OH-Midazolam Step3->Step4 Step5 Calculate Kinetic Parameters (k_inact / K_I) Step4->Step5

Figure 2: Two-step experimental workflow for assessing mechanism-based inhibition (MBI) of CYP450.
Protocol 2: Metabolite Identification via LC-HRMS/MS

Rationale: To confirm the formation of the C3-O-glucuronide and the epoxide-derived diol, high-resolution mass spectrometry (HRMS) is utilized to detect exact mass shifts.

  • Incubation: Incubate the compound (10 μ M) with HLM (1 mg/mL), NADPH (1 mM), and UDPGA (2 mM) supplemented with alamethicin (to pore-form microsomal membranes and expose UGT active sites) for 60 minutes at 37°C.

  • Quenching & Extraction: Quench with 3 volumes of cold methanol. Vortex for 2 minutes and centrifuge (15,000 g, 4°C, 15 min).

  • Chromatography: Inject 5 μ L onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive and negative electrospray ionization (ESI) modes. Look for mass shifts of +16 Da (oxidation), +34 Da (epoxidation + hydrolysis to diol), and +176 Da (glucuronidation).

  • System Validation: Mass accuracy must be < 5 ppm for the internal standard. The complete absence of +16 Da, +34 Da, and +176 Da peaks in the zero-minute and no-cofactor control samples validates that all observed transformations are strictly enzymatically driven.

References

  • Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicidal destruction of cytochrome P-450 during oxidative drug metabolism. Annual Review of Pharmacology and Toxicology. URL:[Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. URL:[Link]

  • Hawes, E. M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Drug Metabolism and Disposition. (Note: Principles of tertiary steric hindrance apply to UGT2B7 pathways). URL:[Link]

  • Aprotosoaie, A. C., Hăncianu, M., Costache, I. I., & Miron, A. (2014). Linalool: a review on a key odorant molecule with valuable biological properties. Flavour and Fragrance Journal. URL:[Link]

Exploratory

In Vivo Toxicity Profiling of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- in Mammalian Models: A Mechanistic and Toxicokinetic Whitepaper

Executive Summary 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5) is a structurally complex aliphatic alkenynol utilized primarily as a chemical intermediate in the closed-system manufacturing of fine chemicals, fragra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5) is a structurally complex aliphatic alkenynol utilized primarily as a chemical intermediate in the closed-system manufacturing of fine chemicals, fragrances, and vitamins[1]. With a molecular formula of C11H18O and a molecular weight of 166.26 g/mol , it features three distinct reactive moieties: a tertiary alcohol, an internal alkene, and a terminal alkyne[2].

While recent regulatory assessments classify this compound as having a very low potential for environmental release and designate it as not Persistent, Bioaccumulative, and Toxic (Not PBT)[1], understanding its in vivo toxicity profile in mammalian cells remains critical. Historically, such intermediates are rigorously screened by regulatory bodies to predict occupational hazards and establish safety thresholds. This technical guide delineates the toxicokinetics, mechanistic cellular responses, and standardized methodologies required for profiling the in vivo mammalian toxicity of this specific compound.

Toxicokinetics and ADME Profile

The structural topology of dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics within mammalian systems[3].

  • Absorption & Distribution: The compound is highly lipophilic, facilitating rapid passive diffusion across the gastrointestinal epithelium and cellular lipid bilayers following systemic exposure. It preferentially distributes into lipid-rich tissues and the hepatic compartment.

  • Hepatic Metabolism: The tertiary alcohol group at the C3 position is sterically hindered and lacks alpha-hydrogens, rendering it highly resistant to direct Phase I oxidation by alcohol dehydrogenases. Consequently, metabolism is shunted toward Phase II conjugation, primarily via UDP-glucuronosyltransferases (UGTs), forming highly water-soluble glucuronides. Concurrently, the alkene and alkyne moieties serve as substrates for Cytochrome P450 (CYP450) enzymes, leading to the formation of transient epoxides and reactive oxygen species (ROS) as metabolic byproducts.

  • Excretion: The resulting glucuronide conjugates and oxidized metabolites are rapidly cleared via renal filtration.

G Compound 6-Nonen-1-yn-3-ol, 3,7-dimethyl- CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Glucuronidation Phase II Glucuronidation Compound->Glucuronidation Phase II ROS Reactive Oxygen Species (ROS) CYP450->ROS Byproducts Excretion Renal Excretion Glucuronidation->Excretion Clearance Nrf2 Nrf2 Activation & Translocation ROS->Nrf2 Oxidative Stress ARE ARE Transcription (HO-1, NQO1) Nrf2->ARE Cellular Defense

Caption: Hepatic metabolism of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- and Nrf2/ARE pathway activation.

Mechanistic Toxicology in Mammalian Cells

At the cellular level, the toxicity of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is primarily driven by its surfactant-like properties and the oxidative stress induced during its hepatic biotransformation.

  • Oxidative Stress and the Nrf2/ARE Pathway: The CYP450-mediated metabolism of the unsaturated bonds generates ROS. In mammalian hepatocytes, this transient spike in intracellular ROS triggers the dissociation of Nrf2 from its cytosolic repressor Keap1. Nrf2 subsequently translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

  • Membrane Disruption: At supraphysiological concentrations, the amphiphilic nature of the molecule can intercalate into the phospholipid bilayer, causing localized membrane fluidization. This mechanism underpins the classification of the compound as a skin and eye irritant (GHS Hazard Statements H315 and H319)[3].

Quantitative Data and Toxicity Profiling

Because 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is an industrial intermediate utilized in closed manufacturing processes[1], extensive in vivo data is often supplemented by read-across methodology from structurally analogous tertiary alkenynols (e.g., dehydrolinalool).

Table 1: Physicochemical & Regulatory Profile
ParameterValue / StatusSource / Rationale
Chemical Name 6-Nonen-1-yn-3-ol, 3,7-dimethyl-
CAS Number 24173-47-5
Molecular Weight 166.26 g/mol Computed physicochemical property[2]
Environmental Risk Not PBT, RQ < 1AICIS Draft Evaluation[1]
GHS Classification H315, H319 (Irritant)[3]
Table 2: Predicted In Vivo Toxicity Profile in Mammalian Models (Read-Across)
Toxicological EndpointPredicted FindingMechanistic Rationale
Acute Oral Toxicity (LD50) > 2000 mg/kgRapid Phase II glucuronidation and efficient renal clearance prevent acute systemic accumulation.
Subchronic Toxicity (NOAEL) ~250 mg/kg/dayPrimary finding is adaptive centrilobular liver hypertrophy without necrosis (CYP450 enzyme induction).
Genotoxicity (In Vivo) NegativeLack of DNA-reactive electrophilic centers post-metabolism; negative in erythrocyte micronucleus tests.

Experimental Protocol: In Vivo Hepatocyte Isolation and Cellular ROS Assessment

To accurately profile the cellular toxicity of this compound, researchers must isolate functional hepatocytes following in vivo exposure. This self-validating protocol ensures high cell viability and accurate quantification of oxidative stress.

Workflow Dosing In Vivo Dosing (Oral Gavage) Perfusion Liver Perfusion (Collagenase) Dosing->Perfusion Isolation Hepatocyte Isolation Perfusion->Isolation Assay1 ROS Detection (Flow Cytometry) Isolation->Assay1 Assay2 Gene Expression (RT-qPCR) Isolation->Assay2

Caption: Step-by-step workflow for in vivo hepatocyte isolation and toxicity profiling.

Step-by-Step Methodology:
  • In Vivo Dosing: Administer 6-Nonen-1-yn-3-ol, 3,7-dimethyl- via oral gavage (e.g., 50, 150, 250 mg/kg body weight) suspended in a corn oil vehicle for 14 consecutive days.

    • Causality: Corn oil is selected due to the lipophilic nature of the test compound, ensuring uniform suspension, preventing local gastric irritation, and standardizing gastrointestinal absorption rates.

  • Two-Step Collagenase Perfusion: Euthanize the animal and cannulate the portal vein. Perfuse the liver first with a calcium-free EGTA buffer (10 mL/min for 5 mins), followed by a calcium-supplemented buffer containing Collagenase Type IV (10 mL/min for 10 mins).

    • Causality: Calcium removal disrupts calcium-dependent desmosome junctions between hepatocytes. The subsequent introduction of collagenase digests the extracellular matrix. This two-step enzymatic method is critical; it yields >85% viable hepatocytes by avoiding the sheer stress and massive necrotic cell death associated with mechanical mincing.

  • Hepatocyte Isolation & Purification: Gently tease apart the digested liver capsule in cold Williams' E medium. Filter the suspension through a 70 µm nylon mesh and purify via low-speed centrifugation (50 x g for 3 minutes).

    • Self-Validating Step: Perform a Trypan Blue exclusion test on the final pellet. The protocol must be aborted if viability falls below 85%, as dead cells will non-specifically leak ROS indicators, generating false positives.

  • ROS Quantification via Flow Cytometry: Incubate 1×106 isolated hepatocytes with 5 µM H2DCFDA for 30 minutes at 37°C in the dark. Wash twice with PBS and analyze via flow cytometry (FITC channel, Ex/Em: 488/530 nm).

    • Causality: H2DCFDA is a cell-permeable, non-fluorescent probe. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell where it is oxidized by ROS (primarily hydrogen peroxide) into highly fluorescent DCF.

    • Self-Validating Step: Include an untreated negative control and a positive control treated ex vivo with 50 µM Menadione (a known ROS generator). The assay is only valid if the positive control demonstrates a >3-fold shift in mean fluorescence intensity compared to the negative control.

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Foundational

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Derivatives: A Linalool-Analog Perspective

Foreword: Navigating Undiscovered Chemical Space The exploration of novel chemical entities is the cornerstone of modern drug discovery. While the specific structural activity relationship (SAR) of 6-Nonen-1-yn-3-ol, 3,7...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating Undiscovered Chemical Space

The exploration of novel chemical entities is the cornerstone of modern drug discovery. While the specific structural activity relationship (SAR) of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives has not been extensively documented in peer-reviewed literature, its structural resemblance to the well-studied natural product, linalool, provides a fertile ground for hypothesis-driven research. This guide will, therefore, leverage the extensive knowledge of linalool and its analogs, in conjunction with established principles of medicinal chemistry, to construct a predictive SAR framework for this intriguing class of compounds. By dissecting the known biological activities of related structures, we can illuminate a path forward for the rational design and evaluation of novel 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives as potential therapeutic agents.

Introduction to 6-Nonen-1-yn-3-ol, 3,7-dimethyl-: A Propargylated Linalool Analog

6-Nonen-1-yn-3-ol, 3,7-dimethyl- is a tertiary propargylic alcohol that can be viewed as a synthetic analog of linalool, a naturally occurring terpene alcohol. The core structure retains the chiral tertiary alcohol and the dimethylheptene backbone of linalool, but with a critical modification: the substitution of the vinyl group with a terminal alkyne (propargyl group). This structural alteration is of significant interest in medicinal chemistry for several reasons:

  • Tertiary Alcohol Moiety: Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols. [1][2]They are less susceptible to oxidation and glucuronidation, which can lead to more favorable pharmacokinetic profiles. [1][2]* Alkynyl Group: The introduction of an alkyne can modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. [3]Furthermore, the alkyne can act as a versatile synthetic handle for further derivatization and can participate in specific interactions with biological targets. [3]* Structural Analogy to Linalool: Linalool is a well-characterized monoterpene with a wide range of biological activities, including anti-inflammatory, anxiolytic, neuroprotective, and antimicrobial effects. [4]This provides a strong starting point for investigating the potential therapeutic applications of its derivatives.

This guide will systematically explore the anticipated SAR of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives by drawing parallels with the known SAR of linalool and considering the impact of the propargyl group.

The Biological Landscape of Linalool: A Blueprint for Derivative Exploration

Linalool's diverse bioactivities offer a roadmap for the potential therapeutic applications of its derivatives. Understanding the structural features of linalool that are crucial for its effects is paramount to designing novel, more potent, and selective analogs.

Key Biological Activities of Linalool
Biological ActivityMechanism of Action (where known)Key References
Neuroprotective Modulation of GABAA receptors, reduction of oxidative stress.[5]
Anxiolytic & Sedative Interaction with the monoaminergic system. [6][6]
Anti-inflammatory Inhibition of pro-inflammatory cytokines and signaling pathways like NF-κB. [4][7][4][7]
Antimicrobial Disruption of microbial cell membranes. [4][4]
Cardiovascular Effects Inhibition of angiotensin II-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway. [8][9][8][9]
Structural Insights from Linalool Derivatives

Studies on linalool derivatives have provided valuable, albeit sometimes limited, SAR data. For instance, modifications to the oxygen-containing functional groups have been shown to significantly impact its odor profile, which can be an indicator of altered receptor interactions. [5][10][11]

  • Hydroxyl Group: The tertiary hydroxyl group is a key feature. Its ability to act as a hydrogen bond donor and acceptor is likely crucial for many of its biological interactions.

  • Double Bonds: The positions and configurations of the double bonds in the carbon backbone influence the molecule's overall shape and flexibility, which in turn affects its binding to target proteins.

  • Oxygenation at C-8: Oxygenation at the C-8 position of linalool has been shown to have a substantial effect on its aroma profile, suggesting that this region is important for receptor binding. [5][10][11]

The Propargyl Group: A Gateway to Novel Bioactivity

The introduction of a propargyl group in place of the vinyl group in linalool is a significant structural modification that is expected to have a profound impact on the molecule's biological activity. Alkynyl groups are known to influence a compound's properties in several ways:

  • Increased Lipophilicity: The replacement of a vinyl group with an alkyne generally leads to an increase in lipophilicity, which can affect cell permeability and distribution.

  • Metabolic Stability: The triple bond of the alkyne is generally more resistant to metabolic degradation than a double bond.

  • Target Interactions: The linear geometry and electron-rich nature of the alkyne can lead to unique interactions with biological targets, such as π-stacking or covalent bond formation. [3]* Synthetic Versatility: The terminal alkyne is a versatile functional group that can be readily modified using "click chemistry" or other coupling reactions, allowing for the rapid generation of a diverse library of derivatives. [3]

A Predictive SAR Framework for 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Derivatives

Based on the information gathered from linalool and the known effects of propargyl groups, we can propose a hypothetical SAR for 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives. This framework can guide the design of future studies.

Caption: Hypothetical SAR map for 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives.

Experimental Protocols for Synthesis and Biological Evaluation

The successful exploration of the SAR of this compound class requires robust synthetic methods and relevant biological assays.

General Synthetic Approach

The synthesis of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives can be achieved through the addition of a metalated alkyne to a suitable ketone precursor.

Synthesis_Workflow start Starting Materials: - 6-methyl-5-hepten-2-one - Terminal Alkyne step1 Deprotonation of Alkyne (e.g., n-BuLi, Grignard reagent) start->step1 step2 Nucleophilic Addition to Ketone step1->step2 step3 Aqueous Workup step2->step3 product 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Derivative step3->product

Caption: General synthetic workflow for 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives.

Step-by-Step Protocol for the Synthesis of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the terminal alkyne (e.g., ethynyltrimethylsilane) in a dry aprotic solvent (e.g., anhydrous THF).

  • Deprotonation: Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Addition of Ketone: Add a solution of 6-methyl-5-hepten-2-one in anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

In Vitro Biological Evaluation

Given the volatile nature of these compounds, specialized in vitro assays are required to accurately assess their biological activity.

Protocol for In Vitro Cytotoxicity Testing of Volatile Compounds: [12][13][14]

  • Cell Culture: Culture human cell lines (e.g., A549 lung carcinoma, HepG2 hepatoma) on porous membranes in transwell inserts to allow for exposure at the air-liquid interface (ALI). [15]2. Exposure System: Place the transwell inserts into a sealed exposure chamber. Generate a standard test atmosphere of the volatile compound by static or dynamic methods. [13]3. Exposure: Expose the cells to various airborne concentrations of the test compound for a defined period (e.g., 1 hour) at 37 °C. [14]4. Post-Exposure Incubation: After exposure, transfer the cells to a fresh medium and incubate for 24 hours.

  • Cytotoxicity Assessment: Determine cell viability using standard assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Neutral Red Uptake (NRU) assays. [12][13]6. Data Analysis: Construct dose-response curves and calculate the IC50 (50% inhibitory concentration) values. [12][14]

Future Directions and Conclusion

The structural framework of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- offers a promising starting point for the development of novel therapeutic agents. The insights gleaned from the extensive research on linalool provide a solid foundation for a hypothesis-driven approach to the SAR of this new class of compounds.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Systematically modify the core structure at the positions outlined in the predictive SAR framework.

  • Broad biological screening: Evaluate the synthesized compounds against a wide range of biological targets, including those known to be modulated by linalool.

  • In-depth mechanistic studies: For active compounds, elucidate the mechanism of action to understand the molecular basis of their effects.

  • Pharmacokinetic profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness.

By combining rational design, efficient synthesis, and robust biological evaluation, the therapeutic potential of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- derivatives can be fully explored, potentially leading to the discovery of new and effective drugs.

References

  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 8(1), 100-105. [Link]

  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2005). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. ResearchGate. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Development of in vitro systems for testing of volatile chemicals. National Toxicology Program. [Link]

  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring. [Link]

  • Elsharif, S. A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 3, 57. [Link]

  • Li, Y., Zhang, J., Wang, L., & Cui, R. (2021). Biological evaluation of linalool on the function of blood vessels. Experimental and Therapeutic Medicine, 22(6), 1431. [Link]

  • Li, Y., Zhang, J., Wang, L., & Cui, R. (2021). Biological evaluation of linalool on the function of blood vessels. Experimental and Therapeutic Medicine. [Link]

  • Scite.ai. (n.d.). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. [Link]

  • Elsharif, S. A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. PubMed. [Link]

  • Pereira, I., Severino, P., Santos, A. C., et al. (2018). Linalool bioactive properties and potential applicability in drug delivery systems. Colloids and Surfaces B: Biointerfaces, 171, 566-578. [Link]

  • Guzmán-Gutiérrez, S. L., Gómez-Cansino, R., García-Zebadúa, J. C., Jiménez-Pérez, N. C., & Reyes-Chilpa, R. (2015). Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway. Life Sciences, 128, 24-29. [Link]

  • An, Q., Ren, J. N., Li, X., et al. (2021). Recent updates on bioactive properties of linalool. Food & Function, 12(21), 10370-10389. [Link]

  • Elsharif, S. A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. ResearchGate. [Link]

  • Amanote Research. (2015). Structure-Odor Relationships of Linalool, Linalyl Acetate and Their Corresponding Oxygenated Derivatives. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., et al. (2022). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Molecules, 27(22), 7853. [Link]

  • Karimi, F. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Online Journal of Case Studies, 7(5). [Link]

  • Babkov, D. A., Mikhailova, A. V., & Kuchin, A. V. (2018). Biological Activity of Bicyclic Monoterpene Alcohols. OUCI. [Link]

  • American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. [Link]

  • Shanu-Wilson, J. (2025, May 8). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Leutz, D., et al. (2022). Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes. Chemistry – A European Journal, 28(69), e202202029. [Link]

  • ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2... [Link]

  • Kumar, A., et al. (2022). Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode. ACS Medicinal Chemistry Letters, 13(12), 1956–1963. [Link]

  • Singh, P. P., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3418. [Link]

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Protocols & Analytical Methods

Method

How to isolate 6-Nonen-1-yn-3-ol, 3,7-dimethyl- using column chromatography

Initiating Data Collection I've started gathering data. My initial focus is on the physicochemical properties of 6-Non en-1-yn-3-ol, 3,7-dimethyl-.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the physicochemical properties of 6-Non en-1-yn-3-ol, 3,7-dimethyl-. I am currently conducting extensive Google searches to gather data on the polarity, boiling point, and solubility of this compound.

Expanding Research Scope

I'm now expanding my research. I'm not only focused on initial physicochemical properties, but also searching for existing methods for purifying similar compounds. I'm investigating stationary and mobile phases, considering normal-phase and reversed-phase principles, and exploring silica gel and alumina options, alongside solvent systems and elution strengths. I'm also looking into TLC for solvent optimization. Safety data is on my list.

Deepening Purification Strategies

I'm now diving deeper into purification. I'm focusing on aliphatic alkynyl alcohols like my target compound, searching for established purification methods to inform my approach. I'm investigating normal and reversed-phase principles, silica gel and alumina as options, and researching TLC for solvent optimization, while also keeping safety data in mind.

Application

Applications of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- in organic synthesis

Application Note: Synthesis and Utilization of 3,7-Dimethyl-6-nonen-1-yn-3-ol in Organic Synthesis Executive Summary 3,7-Dimethyl-6-nonen-1-yn-3-ol (commonly referred to as Dehydroethyl linalool) is a highly versatile C1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of 3,7-Dimethyl-6-nonen-1-yn-3-ol in Organic Synthesis

Executive Summary

3,7-Dimethyl-6-nonen-1-yn-3-ol (commonly referred to as Dehydroethyl linalool) is a highly versatile C11 enyne alcohol. It serves as a critical intermediate in the synthesis of complex terpenoids, commercial fragrances, and pharmaceutical precursors. This application note details the synthetic pathways, physicochemical properties, and validated protocols for utilizing this compound, with a specific focus on its role in producing Ethyl Linalool (3,7-dimethyl-1,6-nonadien-3-ol) and serving as a scaffold for advanced cross-coupling reactions.

Chemical Profile and Reactivity

The structural architecture of 3,7-dimethyl-6-nonen-1-yn-3-ol features three distinct reactive centers that make it an invaluable building block in organic synthesis:

  • Terminal Alkyne: Susceptible to selective hydrogenation, Sonogashira cross-coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Tertiary Alcohol: Provides a handle for esterification, protection (e.g., silyl ethers), or acid-catalyzed dehydration.

  • Internal Trisubstituted Alkene: Available for selective epoxidation or oxidative cleavage.

Table 1: Physicochemical Properties of the Synthetic Cascade

CompoundMolecular WeightBoiling PointLogPPrimary Application
6-Methyl-5-octen-2-one140.23 g/mol ~180°C2.5Starting Ketone Precursor
3,7-Dimethyl-6-nonen-1-yn-3-ol166.26 g/mol ~205°C3.1Cross-coupling, Hydrogenation
Ethyl Linalool168.28 g/mol 215°C3.3Fragrance, Pharma Precursor

Synthetic Pathways and Mechanistic Insights

The primary industrial and laboratory synthesis of 3,7-dimethyl-6-nonen-1-yn-3-ol relies on the ethynylation of 6-methyl-5-octen-2-one[1]. This reaction utilizes acetylene gas in a basic medium. Acetylene, being the simplest alkyne, is a powerful building block in organic synthesis, allowing for the rapid assembly of complex carbon frameworks[2]. This methodology is an extension of the classic acetylene-acetone routes pioneered for linalool synthesis[3].

Once synthesized, the most prominent application of 3,7-dimethyl-6-nonen-1-yn-3-ol is its stereoselective reduction to Ethyl Linalool[4]. Ethyl Linalool is a compound extensively used in floral-fresh fragrance formulations and serves as a precursor for various esters and dihydro-derivatives[4]. This reduction is achieved via Lindlar hydrogenation, a process that requires precise catalytic control to prevent over-reduction to the alkane derivative[5].

SynthesisWorkflow A 6-Methyl-5-octen-2-one (Ketone Precursor) B Ethynylation (Acetylene, Liquid NH3, KOH) A->B C 3,7-Dimethyl-6-nonen-1-yn-3-ol (Dehydroethyl Linalool) B->C D Selective Hydrogenation (Lindlar Catalyst, H2) C->D F Cross-Coupling (Sonogashira/Click Chemistry) C->F E Ethyl Linalool (3,7-Dimethyl-1,6-nonadien-3-ol) D->E G Complex Terpenoid Scaffolds (Pharma/Agrochemicals) F->G

Figure 1: Synthetic pathways utilizing 3,7-dimethyl-6-nonen-1-yn-3-ol as a central intermediate.

Validated Experimental Protocols

Protocol 1: Ethynylation of 6-Methyl-5-octen-2-one

Objective: Convert 6-methyl-5-octen-2-one to 3,7-dimethyl-6-nonen-1-yn-3-ol via nucleophilic addition of an acetylide anion. Causality & Design: The use of liquid ammonia is not merely a solvent choice; it is a critical mechanistic requirement. Liquid ammonia stabilizes the acetylide anion and significantly suppresses unwanted aldol condensation of the ketone precursor, a common side reaction in standard aqueous base conditions[5].

Step-by-Step Methodology:

  • Preparation: Cool a high-pressure Hastelloy reactor containing 500 mL of liquid ammonia to -33°C using a dry ice/acetone bath.

  • Saturation: Bubble purified acetylene gas into the liquid ammonia until saturation is achieved (approximately 30 minutes).

  • Catalyst Addition: Introduce Potassium Hydroxide (KOH, 0.1 eq) as a basic catalyst. Note: KOH deprotonates acetylene to form the highly reactive acetylide nucleophile.

  • Substrate Addition: Add 6-methyl-5-octen-2-one (1.0 eq, 140 g) dropwise over 2 hours. Maintaining a slow addition rate is crucial to control the exothermic nature of the reaction and prevent temperature spikes.

  • Reaction: Stir the mixture vigorously for 4 hours at -33°C.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench in water, extract with hexane, and analyze via GC-MS. Proceed to workup when starting material is <1%.

  • Workup: Carefully vent the unreacted acetylene and ammonia gas through a scrubber system. Quench the remaining residue with saturated aqueous NH4Cl (200 mL).

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via vacuum fractional distillation to yield 3,7-dimethyl-6-nonen-1-yn-3-ol as a colorless to pale-yellow liquid.

Protocol 2: Selective Lindlar Hydrogenation to Ethyl Linalool

Objective: Reduce the terminal alkyne of 3,7-dimethyl-6-nonen-1-yn-3-ol to an alkene without affecting the internal double bond or over-reducing to an alkane. Causality & Design: The addition of quinoline serves as a self-validating control mechanism. By selectively poisoning the highly active edge and corner sites of the palladium lattice, quinoline drastically reduces the catalyst's affinity for the newly formed alkene. This ensures the reaction naturally stalls after the consumption of exactly one equivalent of hydrogen.

HydrogenationMechanism Step1 Alkyne Adsorption (Pd Surface) Step3 Syn-Addition of H (Stereoselective) Step1->Step3 Step2 H2 Dissociation (Catalyst Activation) Step2->Step3 Step4 Alkene Desorption (Preventing Alkane) Step3->Step4 Poison Lead/Quinoline (Catalyst Poisoning) Poison->Step4 Reduces Pd binding affinity for alkenes

Figure 2: Mechanistic workflow of Lindlar-catalyzed stereoselective alkyne hydrogenation.

Step-by-Step Methodology:

  • Setup: Charge a 500 mL round-bottom flask with 3,7-dimethyl-6-nonen-1-yn-3-ol (50 g, 0.3 mol) and 200 mL of HPLC-grade hexane.

  • Catalyst Loading: Add Lindlar Catalyst (5% Pd/CaCO3 poisoned with lead, 2.5 g, 5% w/w) and synthetic quinoline (0.5 g).

  • Purging: Seal the flask with a septum. Purge the system with nitrogen gas for 10 minutes to displace all oxygen, followed by a hydrogen gas purge.

  • Hydrogenation: Connect a hydrogen-filled balloon (1 atm) or a precisely calibrated gas burette. Stir the mixture vigorously at 20-25°C.

  • In-Process Control (IPC): Monitor the volumetric consumption of H2. The reaction is complete when exactly 0.3 mol (~7.3 L at STP) of H2 is consumed. The quinoline ensures the reaction rate drops to near zero at this exact point.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Safety Note: Do not let the catalyst dry out on the filter paper, as it can be pyrophoric.

  • Washing: Wash the filtrate with cold 1M HCl (2 x 50 mL) to remove the quinoline, followed by saturated NaHCO3 (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over MgSO4, filter, and remove the solvent under reduced pressure to yield high-purity Ethyl Linalool[4].

Quantitative Data: Catalyst Optimization

To demonstrate the necessity of the Lindlar/Quinoline system, the following table summarizes the comparative yields and selectivities of various hydrogenation catalysts when applied to 3,7-dimethyl-6-nonen-1-yn-3-ol.

Table 2: Catalyst Optimization for 3,7-Dimethyl-6-nonen-1-yn-3-ol Hydrogenation

Catalyst SystemAdditive (Poison)Conversion (%)Selectivity for Alkene (%)Over-reduction to Alkane (%)
5% Pd/CNone>99<10>90
5% Pd/CaCO3 (Lindlar)None>997525
5% Pd/CaCO3 (Lindlar) Quinoline >99 >98 <2
5% Pd/BaSO4 (Rosenmund)Quinoline958510

References

  • [4] ScenTree. Ethyl linalool (CAS N° 10339-55-6) - Synthesis route and properties. Available at: [Link]

  • [5] Google Patents. CN111018672B - Method for preparing linalool. Available at:

  • [3] Google Patents. CN108892602A - A method of preparing linalool. Available at:

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5363290, 6-Methyl-5-octen-2-one. Available at: [Link]

  • [2] National Institutes of Health (PMC). Acetylene in Organic Synthesis: Recent Progress and New Uses. Available at: [Link]

Sources

Method

Application Note: Catalytic Semi-Hydrogenation of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded guide for the selective semi-hydrogenation of the C11 propargylic alco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded guide for the selective semi-hydrogenation of the C11 propargylic alcohol 6-Nonen-1-yn-3-ol, 3,7-dimethyl- to its corresponding alkene.

Chemical Context & Mechanistic Grounding

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (commonly referred to as Ethyl Dehydrolinalool or EDLL) is a critical intermediate in the synthesis of advanced fragrances and pharmaceutical building blocks[1]. The defining chemical challenge in its processing is the selective semi-hydrogenation of the terminal alkyne moiety to a terminal alkene (forming Ethyl Linalool), without triggering over-hydrogenation to the alkane (Ethyl Dihydrolinalool) or inadvertently reducing the isolated internal C6-C7 double bond.

Because EDLL is a direct C11 homologue of dehydrolinalool (DHL, the C10 equivalent), the electronic environment of its propargylic alcohol moiety is identical. Consequently, the thermodynamic and mechanistic principles governing DHL hydrogenation apply directly to EDLL.

Achieving >96% selectivity requires exploiting the differential adsorption enthalpies between alkynes and alkenes, governed by two principles:

  • Thermodynamic Selectivity: Alkynes are stronger electron donors than alkenes. They preferentially adsorb onto the Palladium (Pd) surface, saturating the active sites and physically displacing the alkene product before it can be further reduced[2][3].

  • Mechanistic Selectivity: Substrate activation requires electron transfer from the metal's d-band to the anti-bonding π -orbital of the alkyne[2]. By alloying Pd with p-block metals (Pb, Bi) or transition metals (Ru), we lower the work function of the catalyst. This specific d-band filling optimizes the electron transfer to the alkyne while rendering the catalyst electronically inert toward the alkene[2][4].

ReactionPathway EDLL 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (Terminal Alkyne) EL Ethyl Linalool (Terminal Alkene) EDLL->EL + H2 (k1) Selective Semi-Hydrogenation EDHL Ethyl Dihydrolinalool (Alkane) EDLL->EDHL + 2H2 Direct Reduction EL->EDHL + H2 (k2) Over-Hydrogenation

Fig 1: Reaction pathway for the hydrogenation of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Catalyst Engineering & Selection

While the classic Lindlar catalyst (5% Pd/CaCO₃ poisoned with Pb(OAc)₂ and quinoline) remains a viable option, modern industrial and pharmaceutical applications favor modified bimetallic or trimetallic systems. These eliminate the need for homogeneous liquid poisons (like quinoline), which complicate downstream purification.

  • Pd-Pb-Bi / CaCO₃: Excellent for batch slurry reactors. The basicity of the CaCO₃ support neutralizes trace acidic sites, preventing the acid-catalyzed dehydration of the tertiary alcohol into unwanted diene/triene impurities. This system offers >99% conversion and >96% selectivity at mild conditions[4].

  • Pd-Pb-Bi / Al₂O₃: Engineered as 3-5 mm granules for fixed-bed continuous flow reactors. Al₂O₃ provides the mechanical crush strength required for packed beds, providing high space-time yields[5].

  • Nanostructured Pd-Polymeric Composites: Emerging R&D alternatives that use steric bulk from dendrimers or polymer matrices to physically hinder the readsorption of the alkene product, achieving up to 98% selectivity[3][6].

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that kinetic and thermodynamic parameters act as internal checkpoints before chemical analysis is even performed.

Protocol A: Batch Slurry Semi-Hydrogenation (R&D / Pilot Scale)

Optimized for Pd-Pb-Bi/CaCO₃[4]

  • Reactor Preparation: Charge a Hastelloy autoclave with 1.0 kg of EDLL and 5.0 g (0.5 wt%) of 1.5% Pd-Pb-Bi/CaCO₃ catalyst.

  • Solvent Addition: Add 1.0 L of absolute ethanol.

    • Causality: Ethanol acts as a phase-transfer medium that significantly increases the solubility of H₂ gas in the liquid phase, preventing localized hydrogen starvation at the catalyst boundary layer which can lead to coking.

  • Purging: Purge the headspace with N₂ (3x 0.5 MPa) to remove oxygen, followed by H₂ (3x 0.5 MPa) to activate the catalyst surface.

  • Reaction: Pressurize to 0.6 MPa H₂ and heat to 60–65 °C under vigorous agitation (800 rpm) to eliminate mass transfer limitations.

  • Self-Validation Checkpoint (Kinetic Endpoint): Monitor the mass flow controller. Because the reaction is kinetically selective, the rate of H₂ uptake will be rapid and linear until exactly 1.0 molar equivalent of H₂ is consumed. At this exact point, the uptake rate will abruptly drop by >90%. This physical inflection point self-validates that the alkyne has been consumed and over-hydrogenation is kinetically hindered.

  • Termination: Cool to 20 °C, vent H₂, and filter the catalyst through a 0.5 µm sintered metal frit.

Protocol B: Continuous Fixed-Bed Hydrogenation (Process Scale)

Optimized for Pd-Pb-Bi/Al₂O₃[5]

  • Catalyst Loading: Pack a tubular reactor with 3-5 mm Pd-Pb-Bi/Al₂O₃ granules. Ensure a uniform bed density to prevent channeling.

  • Feed Preparation: Prepare a feed solution of EDLL in a C2-C4 fatty alcohol (e.g., isopropanol) at a 1:1 volume ratio.

    • Causality: The solvent acts as a heat sink to manage the high exotherm of alkyne reduction ( ΔH≈−160 kJ/mol), preventing thermal runaway and subsequent loss of selectivity.

  • Flow Parameters: Introduce the liquid feed at a Liquid Hourly Space Velocity (LHSV) of 2.0–2.5 hr⁻¹ concurrently with H₂ gas at 0.8–1.2 MPaG and 80–100 °C.

  • Self-Validation Checkpoint (Steady-State Equilibrium): The system validates its own steady-state equilibrium. Sample the effluent every 30 minutes. The process is validated when three consecutive samples yield a conversion variance of <0.5%. If over-reduction is detected, the LHSV is too low (residence time too high); increase the pump rate to self-correct.

Workflow Prep 1. Catalyst Preparation (Pd-Pb-Bi/Al2O3 Impregnation) Load 2. Reactor Loading (Fixed-Bed, LHSV 2.0-2.5 hr^-1) Prep->Load Purge 3. System Purge (N2 flush, then H2 saturation) Load->Purge Reaction 4. Continuous Hydrogenation (80-100 °C, 0.8-1.2 MPa H2) Purge->Reaction Separation 5. Product Separation (Flash Distillation & Solvent Recovery) Reaction->Separation Analysis 6. GC-FID/MS Analysis (Yield & Selectivity Validation) Separation->Analysis

Fig 2: Continuous fixed-bed hydrogenation workflow for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Analytical Validation Parameters (GC-FID)

To accurately quantify conversion and selectivity, Gas Chromatography with Flame Ionization Detection (GC-FID) is required.

  • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent non-polar phase.

  • Carrier Gas: Helium at 1.5 mL/min.

  • Oven Program: 80 °C (hold 2 min), ramp 10 °C/min to 220 °C.

  • Temperatures: Injector: 250 °C | Detector: 250 °C.

  • Causality for Method: The non-polar stationary phase separates the compounds strictly by boiling point. The alkyne (EDLL), alkene (Ethyl Linalool), and alkane (Ethyl Dihydrolinalool) have distinct volatilities due to their varying degrees of unsaturation and molecular geometries, allowing for baseline resolution.

Quantitative Catalyst Performance Summary

The following table synthesizes the expected quantitative performance of various catalyst systems for the semi-hydrogenation of propargylic alcohols based on established literature parameters:

Catalyst SystemReactor TypeTemp (°C)Pressure (MPa)Conversion (%)Selectivity (%)Source
Pd-Pb-Bi / CaCO₃ (1.5% Pd) Batch Slurry60–650.6>99.0>96.0[4]
Pd-Pb-Bi / Al₂O₃ Fixed-Bed80–1000.8–1.2>98.5>95.5[5]
Pd-Polymeric Composite Batch Slurry40–500.5>95.0>98.0[6]
Pd-Ru Alloy Membrane Flow Membrane900.1>90.0>94.0[2]

References

  • [2] Calculation of Reaction Rate and Selectivity of Dehydrolinalool Hydrogenation over Pd-Ru Alloy Membrane Catalysts | Mendeleev Communications |

  • [5] Method for preparing linalool by selective hydrogenation of dehydrolinalool | Google Patents (CN102397788A) |

  • [6] Selective Hydrogenation of Dehydrolinalool to Linalool Using Nanostructured Pd-Polymeric Composite Catalysts | Taylor & Francis |

  • [3] Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches | Dalton Transactions |

  • [4] Preparation and performance of the catalysts for selective hydrogenation of dehydrolinalool to linalool | Chemical Industry and Engineering Progress |

  • [1] 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CID 91133) | PubChem |

Sources

Application

Application Note: Liquid-Liquid Extraction Strategies for 3,7-Dimethyl-6-nonen-1-yn-3-ol

Subtitle: Optimization, Phase Equilibria, and Protocol Standardization for Acetylenic Terpenols Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Optimization, Phase Equilibria, and Protocol Standardization for Acetylenic Terpenols Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

The compound 3,7-dimethyl-6-nonen-1-yn-3-ol is a highly lipophilic, semi-volatile tertiary acetylenic alcohol. Structurally homologous to dehydrolinalool (possessing an extended ethyl tail at C7 rather than a methyl group), it serves as a critical intermediate in the synthesis of complex terpenoids, fragrances, and pharmaceutical active ingredients.

Isolating this compound from crude reaction mixtures (typically post-ethynylation of 6-methyl-5-octen-2-one derivatives) presents unique challenges. The molecule contains a terminal alkyne prone to metal complexation, an alkene susceptible to oxidation, and a tertiary hydroxyl group that readily undergoes acid-catalyzed dehydration to form conjugated enynes. This application note outlines thermodynamically optimized liquid-liquid extraction (LLE) protocols designed to maximize yield while preserving the structural integrity of the molecule.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating extraction system, one must first establish the causality between the molecule's structure and its phase behavior:

  • Thermodynamics & Partitioning: The extended nine-carbon backbone confers high lipophilicity (estimated logP≈3.2 ). Consequently, the compound preferentially partitions into non-polar organic solvents. However, purely aliphatic solvents (like hexane) can lead to poor solvation of the hydroxyl group, causing phase-boundary emulsions.

  • pH Dependency (The Dehydration Risk): The tertiary alcohol at C3 is highly susceptible to carbocation formation at low pH. If the aqueous phase drops below pH 6 during extraction, the compound undergoes rapid dehydration, yielding 3,7-dimethyl-1,3,6-nonatrien-1-yne derivatives. Buffering the aqueous phase to pH 7.5–8.5 is non-negotiable.

  • Phase Selectivity via Glycols: Traditional LLE often fails to separate the target alcohol from unreacted non-polar dienes. Drawing on established liquid-liquid equilibria for homologous terpenols like linalool, glycols (e.g., diethylene glycol) can be utilized as highly selective extraction solvents. The glycol forms strong hydrogen bonds with the tertiary alcohol, pulling it into a heavier polar phase while leaving hydrocarbon impurities in the lighter aliphatic phase[1]. Furthermore, advanced extractive techniques utilizing ionic liquids such as 1-butyl-3-methylimidazolium acetate have proven highly effective in separating structurally similar tertiary alcohols from complex matrices by increasing relative volatility[2].

Quantitative Solvent Selection

Selecting the correct solvent requires balancing partition coefficients ( Kd​ ) with downstream recovery constraints. Thermal degradation (retro-ene reactions) occurs above 60 °C, making low-boiling solvents highly preferable.

Table 1: Quantitative Solvent Selection Matrix

SolventPolarity IndexBoiling Point (°C)Est. Partition Coeff ( Kd​ )Mechanistic Rationale & Causality
MTBE 2.555.2~ 45Optimal. Excellent H-bond acceptor for the tertiary alcohol; low boiling point prevents thermal degradation during vacuum recovery.
Heptane 0.198.4~ 30High affinity for the lipophilic carbon tail; minimizes co-extraction of polar aqueous impurities but increases emulsion risk.
Diethylene Glycol 5.4244.8~ 15 (Reverse)Used in reverse-extraction to selectively pull the oxygenated terpenol away from non-polar diene byproducts[1].
Ethyl Acetate 4.477.1~ 20Not recommended. Prone to base-catalyzed hydrolysis during the mandatory pH 8.0 aqueous buffering step.

Experimental Protocols

Protocol A: Primary Recovery (Aqueous-Organic Extraction)

This protocol is designed to isolate the target compound directly from a crude ethynylation reaction mixture.

  • Reaction Quenching & pH Adjustment:

    • Transfer the crude reaction mixture to a jacketed vessel maintained at 10 °C.

    • Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the aqueous phase stabilizes at pH 8.0.

    • Causality: Neutralizing the reaction prevents acid-catalyzed dehydration of the tertiary alcohol.

  • Solvent Addition:

    • Add Methyl tert-butyl ether (MTBE) at a 1:1 (v/v) ratio to the total aqueous volume.

    • Causality: MTBE solvates the target compound effectively while resisting hydrolysis under basic conditions.

  • Equilibration & Phase Separation:

    • Agitate vigorously for 5 minutes, then allow the mixture to settle for 10 minutes (or centrifuge at 3000 × g if emulsions persist).

    • Separate the upper organic phase (MTBE, density ~0.74 g/mL) from the lower aqueous phase.

  • Washing & Drying:

    • Wash the organic phase with 0.5 volumes of saturated NaCl (brine) to remove residual water and water-soluble impurities.

    • Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter to remove the drying agent.

  • Concentration:

    • Evaporate the MTBE under reduced pressure (50 mbar) utilizing a water bath strictly maintained below 35 °C.

Protocol B: Orthogonal Purification via Glycol Partitioning

Use this protocol to separate 3,7-dimethyl-6-nonen-1-yn-3-ol from non-polar hydrocarbon impurities (e.g., unreacted alkenes).

  • Biphasic System Preparation:

    • Dissolve the crude organic concentrate in Heptane (1 part by volume).

    • Add Diethylene Glycol (DEG) (1 part by volume) to the separatory funnel.

  • Equilibration:

    • Agitate the mixture at 25 °C for 10 minutes.

    • Causality: The target acetylenic alcohol selectively hydrogen-bonds with DEG, partitioning into the heavier glycol phase, while non-polar impurities remain in the lighter heptane phase[1].

  • Back-Extraction:

    • Isolate the lower DEG phase. Dilute it with 3 volumes of distilled water to break the glycol-terpenol hydrogen bonds.

    • Extract the aqueous-glycol mixture with MTBE (2 × 1 volume) to recover the highly purified 3,7-dimethyl-6-nonen-1-yn-3-ol.

Process Visualization

LLE_Workflow Start Crude Reaction Mixture (Aqueous + Organics) pH_Adjust pH Adjustment (Buffer to pH 8.0) Start->pH_Adjust Prevent dehydration Solvent_Add Add Extraction Solvent (MTBE or Heptane) pH_Adjust->Solvent_Add Solvate target Phase_Sep Phase Separation (Centrifuge / Settling) Solvent_Add->Phase_Sep Equilibrate Aqueous Aqueous Phase (Salts, Catalysts) Phase_Sep->Aqueous Bottom Layer Organic Organic Phase (Target Terpenol) Phase_Sep->Organic Top Layer Wash Brine Wash & Dry (Na2SO4) Organic->Wash Remove water Concentrate Vacuum Concentration (< 35°C) Wash->Concentrate Isolate Pure Purified 3,7-dimethyl- 6-nonen-1-yn-3-ol Concentrate->Pure Yield > 90%

Workflow for the liquid-liquid extraction of 3,7-dimethyl-6-nonen-1-yn-3-ol from crude mixtures.

Troubleshooting & Self-Validation Matrix

A robust protocol must be a self-validating system. Use the following metrics to ensure the structural integrity of the compound is maintained throughout the extraction. For quantitative validation of the final product, LC-MS/MS protocols developed for homologous terpenols provide a reliable analytical framework[3].

Table 2: Troubleshooting and Self-Validation Matrix

ObservationMechanistic CauseCorrective ActionValidation Metric
Persistent Emulsion Surfactant-like behavior of the amphiphilic terpenol.Add saturated NaCl (brine) to increase aqueous phase ionic strength.Complete phase separation within < 5 minutes.
Loss of Alkyne Signal Heavy metal complexation (e.g., Cu/Ag from ethynylation catalysts).Incorporate 0.1 M EDTA into the initial aqueous wash.Recovery of terminal C-H stretch (IR ~3300 cm⁻¹).
UV Absorbance at 230 nm Acid-catalyzed dehydration forming a conjugated 1,3-enyne.Strictly maintain aqueous phase pH > 7.5 using NaHCO3​ .Absence of conjugated diene peaks in LC-MS/MS[3].

References

  • Title: Separation of Linalool from Limonene via Extractive Distillation with 1-Butyl-3-methylimidazolium Acetate as Entrainer Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Liquid−Liquid Equilibria of (Limonene + Linalool + Ethylene Glycol or Diethylene Glycol or Triethylene Glycol or 1,2-Propylene Glycol) Ternary Systems Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans Source: Pharmaceuticals / PubMed Central (PMC) URL: [Link]

Sources

Method

In vivo experimental protocols using 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

Initiating Data Collection I've initiated comprehensive Google searches to uncover information about 3,7-dimethyl-6-Nonen-1-yn-3-ol. I am focusing on its chemical properties, known biological activities, and existing in...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover information about 3,7-dimethyl-6-Nonen-1-yn-3-ol. I am focusing on its chemical properties, known biological activities, and existing in vivo studies. This preliminary phase will directly inform the design of subsequent experimental protocols.

Gathering Foundational Data

I'm now expanding my search to focus specifically on 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, including its chemical attributes and any known biological activities. I'm also delving into in vivo experimental methodologies applicable to the compound, paying close attention to appropriate animal models, methods of administration, and endpoint analyses. I'm also looking into ethical guidelines for laboratory animal care. I will begin synthesizing all collected information to properly structure the application notes and scientific rationale behind experimental designs. This also involves the creation of detailed protocols, specifying the necessary reagents, equipment, and quality control. I will also be designing and generating Graphviz diagrams to visually represent experimental workflows and biological pathways, ensuring adherence to the formatting requirements. Finally, tables will be generated to summarize quantitative data that is relevant to experimental design, such as dosage ranges or pharmacokinetic parameters.

Expanding Data Acquisition

I'm now focusing on a more in-depth data search, broadening the scope of my investigation into the properties and potential applications of the compound. I am now looking at established in vivo methodologies like animal models, dosing, administration routes, and endpoint analysis, with a keen eye on ethical considerations. My goal is to build an ethically sound framework for my experimental designs.

I'm now synthesizing all the information I've found to structure the application notes, outlining the scientific rationale behind the experimental designs and causality of each step. After that, I will create detailed, step-by-step protocols for key experiments, specifying necessary reagents, equipment, and quality control. I will also design and generate Graphviz diagrams to visually represent experimental workflows and biological pathways, adhering to formatting requirements, and I will create tables summarizing quantitative data that might be relevant for experimental design. Finally, I will begin writing the application notes and protocols, integrating all the researched information and methodologies.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing GC-MS for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, a volatile organic compound that can present unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, a volatile organic compound that can present unique challenges during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the "why" behind each recommendation, empowering you to troubleshoot and optimize your methods effectively.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the GC-MS analysis of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Q1: What are the biggest challenges in analyzing 6-Nonen-1-yn-3-ol, 3,7-dimethyl- by GC-MS?

The primary challenges stem from its chemical structure: the presence of a hydroxyl group (-OH) and sites of unsaturation (a double and a triple bond). These features can lead to:

  • Thermal Instability: The molecule can be prone to dehydration or rearrangement in a hot GC inlet, leading to the formation of degradation products and inaccurate quantification.

  • Active Site Interaction: The polar hydroxyl group can interact with active sites (silanol groups) in the GC inlet liner and column, causing peak tailing and reduced sensitivity.

  • Complex Fragmentation: The presence of multiple functional groups can result in a complex mass spectrum, making identification challenging without proper optimization and library matching.

Q2: What type of GC column is best suited for this analysis?

A mid-polarity column is generally the best starting point. A column with a stationary phase containing a moderate amount of phenyl and/or cyanopropyl functional groups (e.g., a 5% phenyl-methylpolysiloxane or a 6% cyanopropylphenyl-methylpolysiloxane) offers a good balance of selectivity for both the polar hydroxyl group and the non-polar hydrocarbon backbone. For higher resolution of potential isomers, a more polar column, such as one with a polyethylene glycol (wax) stationary phase, could be considered, although thermal stability might be a concern.

Q3: Is derivatization necessary for analyzing 6-Nonen-1-yn-3-ol, 3,7-dimethyl-?

Derivatization, such as silylation with agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a highly recommended strategy. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. The benefits of this are significant:

  • Increased Volatility: The TMS-ether derivative is more volatile than the parent alcohol, allowing for elution at lower temperatures.

  • Improved Peak Shape: Derivatization blocks the polar hydroxyl group, minimizing interactions with active sites and resulting in sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: The TMS-ether is generally more thermally stable, reducing the risk of on-column or in-inlet degradation.

  • Characteristic Mass Spectra: The resulting mass spectrum will have a predictable and often more intense molecular ion peak (M+), aiding in identification.

PART 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing) 1. Active Sites: Interaction of the hydroxyl group with active sites in the inlet liner, column, or even the transfer line. 2. Improper Column Choice: Using a non-polar column that has poor selectivity for alcohols. 3. Column Degradation: Over time, the stationary phase can degrade, exposing active silanol groups.1. Inlet Maintenance: Use a deactivated inlet liner (e.g., silylated). If tailing persists, consider replacing the liner and septum. 2. Column Selection: Switch to a mid-polarity or polar column as discussed in the FAQs. 3. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. If the problem continues, the column may need to be replaced. 4. Derivatization: This is the most robust solution to eliminate peak tailing due to active site interactions.
Low Sensitivity/No Peak 1. Analyte Degradation: The compound may be degrading in the hot inlet. 2. Poor Injection Technique: Issues with the syringe or autosampler can lead to inconsistent or no sample introduction. 3. Mass Spectrometer Tuning: The MS may not be properly tuned for the mass range of interest. 4. Adsorption: The analyte may be adsorbing to active sites, leading to a loss of signal.1. Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it. A temperature ramp in the inlet can also be beneficial. 2. Check Injection System: Manually inspect the syringe and observe an injection to ensure proper sample delivery. 3. MS Tune: Perform an autotune or manual tune of the mass spectrometer to ensure optimal performance across the relevant m/z range. 4. Derivatization: As with peak tailing, derivatization can prevent adsorption and improve sensitivity.
Presence of Unexpected Peaks 1. Inlet Degradation: Thermal degradation in the inlet can produce new compounds. 2. Contamination: Contamination can come from the sample, solvent, syringe, or GC system itself. 3. Septum Bleed: Old or low-quality septa can release siloxanes and other compounds at high temperatures.1. Optimize Inlet Temperature: Reduce the inlet temperature to minimize thermal breakdown. 2. Run Blanks: Inject a solvent blank to identify any background contamination. Clean the syringe and use high-purity solvents. 3. Replace Septum: Use a high-quality, low-bleed septum and replace it regularly.
Poor Reproducibility 1. Inconsistent Injection Volume: Issues with the autosampler or manual injection technique. 2. Sample Evaporation: The sample may be evaporating from the vial before injection. 3. Inlet Discrimination: High inlet temperatures can cause higher boiling point compounds to be transferred to the column less efficiently than lower boiling point compounds.1. Check Autosampler: Ensure the autosampler is calibrated and functioning correctly. For manual injections, use a consistent and rapid injection technique. 2. Use Vial Caps with Septa: Ensure vials are properly sealed to prevent solvent evaporation. 3. Optimize Inlet Temperature and Injection Speed: A faster injection speed can minimize the time the sample spends in the hot inlet, reducing discrimination.

PART 3: Experimental Protocols

Protocol 1: Silylation Derivatization of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

This protocol describes a standard procedure for the silylation of your analyte to improve its chromatographic behavior.

Materials:

  • Sample containing 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

  • Anhydrous Pyridine

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Aliquot Sample: Transfer 100 µL of the sample solution to a clean, dry reaction vial.

  • Evaporation: Gently evaporate the solvent under a stream of nitrogen until the sample is dry. This is to ensure no water is present, which can interfere with the silylation reaction.

  • Add Reagents: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes.

  • Cooling and Injection: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Optimized GC-MS Method for TMS-derivatized 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

This method provides a starting point for the analysis of the derivatized analyte. Further optimization may be required based on your specific instrumentation and desired outcomes.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Inlet Split/SplitlessSplitless mode is recommended for trace analysis to maximize analyte transfer to the column.
Inlet Temperature 250 °CA good starting point for the TMS-derivative. Can be optimized (220-280 °C) to balance volatilization and potential degradation.
Injection Volume 1 µLStandard injection volume. Can be adjusted based on sample concentration.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Provides a good balance between analysis time and resolution.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA mid-polarity column that provides excellent performance for a wide range of compounds, including silylated derivatives.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)This program allows for the separation of early-eluting compounds while ensuring the elution of the derivatized analyte in a reasonable time.
MS System Agilent 5977B MSD or equivalentA sensitive and robust mass selective detector.
Transfer Line Temp. 280 °CShould be at or slightly above the final oven temperature to prevent condensation.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Quadrupole Temp. 150 °CA standard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for EI, which generates library-searchable mass spectra.
Scan Range m/z 40-550This range will cover the expected fragments and the molecular ion of the TMS-derivatized analyte.

PART 4: Visualizations

Diagram 1: GC-MS Optimization Workflow

This diagram outlines the logical flow for developing and optimizing a GC-MS method for a challenging analyte like 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

GCMS_Optimization_Workflow cluster_prep Sample Preparation cluster_gc GC Method Development cluster_ms MS Method Development cluster_eval Data Evaluation & Refinement start Analyte in Sample Matrix derivatization Consider Derivatization? start->derivatization yes_deriv Perform Silylation derivatization->yes_deriv Yes no_deriv Direct Injection derivatization->no_deriv No inlet_opt Inlet Parameter Optimization (Temp, Mode) yes_deriv->inlet_opt no_deriv->inlet_opt column_sel Column Selection (Polarity, Dimensions) inlet_opt->column_sel oven_prog Oven Temperature Program column_sel->oven_prog ms_tune MS Tuning oven_prog->ms_tune acq_mode Acquisition Mode (Scan vs. SIM) ms_tune->acq_mode ms_params Set MS Parameters (Source Temp, Scan Range) acq_mode->ms_params eval Evaluate Peak Shape, Sensitivity, Reproducibility ms_params->eval troubleshoot Troubleshoot Issues eval->troubleshoot Issues Found final_method Finalized Method eval->final_method Acceptable troubleshoot->derivatization troubleshoot->inlet_opt

Caption: A workflow for optimizing GC-MS parameters.

Diagram 2: Troubleshooting Decision Tree for Poor Peak Shape

This decision tree provides a systematic approach to diagnosing and resolving issues related to poor peak shape, a common problem with polar analytes.

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing) check_liner Is the Inlet Liner Deactivated and Clean? start->check_liner replace_liner Action: Replace Inlet Liner and Septum check_liner->replace_liner No check_column Is the Column Appropriate for Polar Analytes? check_liner->check_column Yes change_column Action: Switch to a Mid-Polarity or Wax Column check_column->change_column No check_temp Is the Inlet Temperature Too High? check_column->check_temp Yes lower_temp Action: Reduce Inlet Temperature check_temp->lower_temp Yes consider_deriv Have You Considered Derivatization? check_temp->consider_deriv No consider_deriv->start Yes, but still tailing perform_deriv Action: Perform Silylation Derivatization consider_deriv->perform_deriv No

Optimization

Preventing thermal degradation of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- during storage

Initiating Data Collection I'm starting with broad Google searches to learn about the properties and degradation of Linalool Oxide Isomer. I'm focusing on chemical data, stability, and common degradation pathways, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with broad Google searches to learn about the properties and degradation of Linalool Oxide Isomer. I'm focusing on chemical data, stability, and common degradation pathways, including storage and handling.

Expanding Data Gathering

I'm now expanding my search to include information on 6-Nonen-1-yn-3-ol, specifically looking at its chemical properties, stability, and common degradation pathways. I'm also looking for storage and handling protocols. Then I will focus on structuring content for a troubleshooting guide and FAQ section to prepare for the technical support center. I'm considering specific researcher questions.

Deepening Chemical Investigation

I'm now conducting in-depth Google searches, aiming for chemical details, stability data, and degradation pathways for 6-Nonen-1-yn-3-ol, focusing on linalool oxide isomers and CAS number references. I'm investigating storage protocols and analytical methods for identifying degradation products. I'm also preparing to structure the technical support content as a troubleshooting guide and FAQ section. I'm formulating research-based questions. I plan to use principles of Expertise, Experience, Trustworthiness, and Authoritative Grounding in my answers.

Troubleshooting

Technical Support Center: Solubilization of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- in Biological Assays

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 6-Nonen-1-yn-3-ol, 3,7-dimethyl- .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 6-Nonen-1-yn-3-ol, 3,7-dimethyl- .

This compound is a highly lipophilic tertiary alcohol featuring both terminal alkyne and internal alkene moieties. Because it lacks ionizable groups at physiological pH and possesses a high partition coefficient (estimated logP > 3.5), it is highly prone to hydrophobic collapse, colloidal aggregation, and non-specific binding (NSB) when introduced into aqueous assay buffers.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure robust, reproducible data in your drug development workflows.

Solubilization Decision Matrix

Before troubleshooting, consult the workflow below to determine the optimal solubilization strategy based on your assay's tolerance limits.

Workflow A 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Solubility Assessment B Biochemical Assay (Cell-Free) A->B C Cell-Based Assay (In Vitro) A->C D Use DMSO (≤2.0%) + 0.01% Triton X-100 B->D E Use HP-β-CD Complex (DMSO ≤0.5%) C->E F Check for Non-Specific Binding (NSB) D->F E->F G Add 0.1% BSA & Use NBS Plates F->G If NSB Detected

Workflow for overcoming solubility and NSB issues for lipophilic compounds.

Frequently Asked Questions & Troubleshooting Guides
Q1: My compound precipitates immediately when transferred from the DMSO stock to the aqueous buffer. How do I prevent this "DMSO crash"?

The Causality: 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is stabilized by the low dielectric constant of DMSO. When a concentrated stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the local concentration of water spikes rapidly. This strips the DMSO solvation shell before the lipophilic compound can disperse, leading to rapid nucleation and kinetic trapping as colloidal aggregates. The Solution: Implement an intermediate dilution protocol. Rather than a direct 1:1000 dilution, step the compound down through a solvent-buffer gradient. Self-Validating System: To ensure your protocol is self-validating, incorporate a Nephelometry or Dynamic Light Scattering (DLS) read-out immediately after dilution. A spike in Nephelometric Turbidity Units (NTU) or a Polydispersity Index (PDI) > 0.4 serves as an automated "stop" trigger, confirming the compound is aggregating rather than achieving true thermodynamic solubility, as recommended by the .

Q2: I am seeing highly variable IC50 values and poor replicate concordance. What is causing this?

The Causality: This is a classic hallmark of Non-Specific Binding (NSB). Because 6-Nonen-1-yn-3-ol, 3,7-dimethyl- lacks polar surface area, it minimizes its thermodynamic energy by adsorbing to hydrophobic surfaces, such as standard polystyrene assay plates and pipette tips. This depletes the free concentration of the compound in the well, leading to artificially inflated IC50 values and high well-to-well variability. The Solution:

  • Switch from standard polystyrene to Non-Binding Surface (NBS) or polypropylene plates.

  • Introduce a carrier protein. Adding Bovine Serum Albumin (BSA) acts as a "lipid sink." BSA binds the lipophilic compound reversibly, keeping it in solution while allowing it to partition to the biological target during the assay.

Q3: My cell-based assay requires a high concentration of the compound, but adding more DMSO causes cytotoxicity. Are there alternative solubilizers?

The Causality: Most mammalian cell lines tolerate a maximum of 0.1% to 0.5% (v/v) DMSO. Exceeding this alters lipid bilayer fluidity, induces pore formation, and triggers apoptosis, confounding your assay readouts (). The Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The aliphatic chain of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- inserts into this cavity, forming a host-guest inclusion complex. This complex is highly water-soluble but readily releases the compound to lipophilic cell membranes without the toxicity associated with organic solvents ().

Quantitative Data: Co-Solvent and Excipient Limits

The following table summarizes the maximum tolerated concentrations (MTC) of various solubilizing agents when working with 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Excipient / Co-solventMax Conc. (Biochemical)Max Conc. (Cell-Based)Primary Mechanism of Solubilization
DMSO 2.0% - 5.0% (v/v)0.1% - 0.5% (v/v)Dielectric constant reduction
HP-β-CD 10.0% (w/v)5.0% - 10.0% (w/v)Host-guest inclusion complexation
Tween-20 0.1% (v/v)Not RecommendedMicellar encapsulation
BSA (Fatty Acid Free) 0.1% (w/v)10% FBS equivalentReversible hydrophobic binding
Step-by-Step Methodology: HP-β-CD Complexation & Intermediate Dilution

To ensure true thermodynamic solubility and prevent kinetic trapping of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, follow this rigorously validated standard operating procedure (SOP).

Phase 1: Preparation of the Host Solution

  • Weigh 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dissolve the HP-β-CD in 10 mL of your standard aqueous assay buffer (e.g., PBS or HEPES, pH 7.4) to create a 20% (w/v) host solution.

  • Filter sterilize the solution through a 0.22 µm Polyethersulfone (PES) membrane to remove any particulate matter.

Phase 2: Active Complexation

  • Dispense 90 µL of the 20% HP-β-CD solution into a chemically inert glass vial. (Note: Avoid plastic microcentrifuge tubes at this stage to prevent initial NSB).

  • Vortex the glass vial at medium speed.

  • Add 10 µL of a 10 mM stock of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (dissolved in 100% anhydrous DMSO) dropwise directly into the vortexing liquid.

    • Causality Check: Continuous vortexing during addition prevents localized pooling of water, ensuring the lipophilic compound is forced into the cyclodextrin cavity rather than nucleating with itself.

  • Sonicate the mixture in a water bath for 10 minutes at room temperature to drive the inclusion complex to thermodynamic equilibrium.

Phase 3: Assay Application & Validation

  • You now have an intermediate stock of 1 mM compound in 10% DMSO / 18% HP-β-CD.

  • Dilute this intermediate stock 1:100 directly into your final assay plate containing the biological target or cells.

  • Validate: The final assay conditions will yield 10 µM of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, 0.1% DMSO, and 0.18% HP-β-CD. Measure the OD600 of a blank well (buffer + compound only); an OD600 < 0.05 confirms the absence of precipitation, validating the system for biological readout.

References
  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL: [Link]

  • Title: Cyclodextrins in Drug Delivery Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Impact of DMSO on Cell-Based Assays Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Optimization

Technical Support Center: Esterification of 3,7-Dimethyl-6-nonen-1-yn-3-ol

Welcome to the dedicated troubleshooting hub for the esterification of 3,7-dimethyl-6-nonen-1-yn-3-ol . As a tertiary propargylic alcohol, this substrate presents severe synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting hub for the esterification of 3,7-dimethyl-6-nonen-1-yn-3-ol . As a tertiary propargylic alcohol, this substrate presents severe synthetic challenges. The extreme steric hindrance at the C3 position drastically reduces the rate of nucleophilic attack, while the adjacent alkyne and alkene moieties make the molecule highly susceptible to acid-catalyzed dehydration, polymerization, and rearrangement.

This guide is designed for drug development professionals and synthetic chemists to diagnose failures, understand the underlying mechanistic causality, and implement field-proven protocols.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why am I seeing massive dehydration (an M-18 peak on LC-MS) instead of my desired ester? A1: 3,7-dimethyl-6-nonen-1-yn-3-ol contains a tertiary hydroxyl group flanked by a terminal alkyne. This propargylic system exceptionally stabilizes carbocations. If you use traditional acid-catalyzed methods (e.g., Fischer esterification) or acidic coupling reagents, the -OH group is protonated and rapidly eliminated as water. This forms a highly stable, conjugated enyne system. Resolution: You must maintain strictly basic or neutral conditions. Shift from Brønsted acid-catalyzed methods to nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) [1].

Q2: I used standard Steglich conditions (DCC/DMAP), but my yield is still under 20%. What is going wrong? A2: Standard Steglich esterification uses only catalytic DMAP (5–10 mol%). For primary and secondary alcohols, this is sufficient. However, the steric bulk of a tertiary alcohol prevents it from efficiently trapping the O-acylisourea intermediate. Consequently, the intermediate undergoes a dead-end 1,3-rearrangement into an unreactive N-acylurea. Resolution: Use stoichiometric or an excess of DMAP (1.5–2.0 eq). This ensures the rapid, quantitative formation of the highly reactive acylpyridinium intermediate, which cannot undergo the 1,3-rearrangement, thereby forcing the sluggish tertiary alcohol to react [1].

Q3: What is the dark yellow/brown impurity forming during the reaction? A3: This is likely the result of a Rupe or Meyer-Schuster rearrangement [2], followed by subsequent polymerization. Under acidic conditions, or in the presence of certain transition metals (like Ag, Au, or Cu), propargylic alcohols rearrange into α,β-unsaturated ketones. The terminal alkyne is also prone to cross-linking if radical initiators or trace metals are present. Resolution: Utilize metal-free conditions, shield the reaction from light if using halogenated solvents, and keep reaction temperatures strictly below 40°C.

Q4: Can I use the Mitsunobu reaction to force the esterification? A4: No. The Mitsunobu reaction is strongly contraindicated for tertiary alcohols. The extreme steric hindrance prevents the necessary SN2 attack on the activated alkoxyphosphonium intermediate. Attempting this will lead almost exclusively to elimination (dehydration) products rather than the desired ester [3].

Part 2: Mechanistic Pathways & Troubleshooting Logic

Pathway SM 3,7-dimethyl-6-nonen-1-yn-3-ol (Tertiary Propargylic) Ester Target Ester (Desired Product) SM->Ester Mild Base / DMAP Acylpyridinium Enyne Conjugated Enyne (Dehydration Byproduct) SM->Enyne Acidic Conditions (-H2O) Enone α,β-Unsaturated Ketone (Rupe Rearrangement) SM->Enone Lewis Acids / Heat (Meyer-Schuster)

Mechanistic divergence of 3,7-dimethyl-6-nonen-1-yn-3-ol under esterification conditions.

Troubleshooting Start Analyze Crude Reaction by LC-MS Q1 Identify Major Mass Peak Start->Q1 P1 Mass = M - 18 (Elimination) Q1->P1 P2 Mass = Starting Material (Unreacted) Q1->P2 P3 Mass = Target Ester (Degradation in Workup) Q1->P3 S1 Remove Brønsted Acids Switch to Yamaguchi Protocol P1->S1 S2 Increase DMAP to 2.0 eq Ensure Acylpyridinium Formation P2->S2 S3 Optimize Workup Avoid Acidic Aqueous Washes P3->S3

Diagnostic decision tree for identifying and resolving primary esterification failures.

Part 3: Quantitative Method Comparison

To select the appropriate synthetic route, consult the comparative data below. Yields and side-product distributions are generalized for tertiary propargylic terpene derivatives.

MethodologyReagents & ConditionsConversion / YieldMajor Side ReactionRecommendation
Fischer Esterification R-COOH, H₂SO₄ (cat.), Reflux< 5%Complete Dehydration (Enyne)Do Not Use
Standard Steglich DCC, DMAP (0.1 eq), DCM, 25°C~ 15 - 20%N-acylurea formation (Dead end)Poor
Modified Steglich EDC·HCl, DMAP (2.0 eq), DCM, 25°C~ 60 - 70%Minor dehydration during workupAcceptable
Yamaguchi Esterification TCBC, Et₃N, DMAP (2.0 eq), Toluene> 85% Trace rearrangementGold Standard

Part 4: Validated Experimental Protocol

The Yamaguchi Esterification [4] relies on the formation of a highly electrophilic mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC). This method is self-validating: the extreme steric bulk of the trichlorobenzene ring prevents the tertiary alcohol from attacking the "wrong" side of the mixed anhydride, ensuring complete regioselectivity for the desired acyl group.

Protocol: Modified Yamaguchi Esterification of 3,7-Dimethyl-6-nonen-1-yn-3-ol

Phase 1: Mixed Anhydride Formation

  • Charge an oven-dried, argon-flushed round-bottom flask with the desired carboxylic acid (1.2 eq) and anhydrous Toluene (0.2 M relative to the alcohol).

  • Add Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir for 5 minutes at room temperature.

  • Dropwise, add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 eq). A white precipitate (triethylammonium chloride) will form immediately.

  • Stir the suspension at room temperature for 1 hour to ensure complete formation of the mixed anhydride.

Phase 2: Nucleophilic Catalysis & Coupling 5. In a separate vial, dissolve 3,7-dimethyl-6-nonen-1-yn-3-ol (1.0 eq) and DMAP (2.0 eq) in a minimum volume of anhydrous Toluene. 6. Add the alcohol/DMAP solution dropwise to the mixed anhydride suspension. 7. Stir the reaction at room temperature. Monitor by TLC or LC-MS. Note: Do not apply heat unless absolutely necessary, and never exceed 40°C to prevent Meyer-Schuster rearrangement. 8. Reaction is typically complete within 4 to 12 hours depending on the specific carboxylic acid used.

Phase 3: Non-Destructive Workup Critical Step: Tertiary propargylic esters are highly sensitive to acid hydrolysis and late-stage elimination. 9. Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to hydrolyze any unreacted mixed anhydride. 10. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 11. Wash the combined organic layers with brine. Do not wash with 1M HCl , as this will trigger dehydration of any unreacted starting material, complicating purification, and may degrade the ester. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, neutralized with 1% Et₃N).

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]

  • Cadierno, V., Francos, J., & Gimeno, J. (2018). Recent Advances in the Meyer-Schuster Rearrangement. Chemical Reviews.[Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC-UV Methods for the Quantification of 6-Nonen-1-yn-3-ol and Dehydrolinalool

This guide provides a detailed, experience-driven comparison of two hypothetical, yet plausible, HPLC-UV methods for the quantification of 6-Nonen-1-yn-3-ol and 3,7-dimethyl-6-octen-1-yn-3-ol (Dehydrolinalool). The focus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, experience-driven comparison of two hypothetical, yet plausible, HPLC-UV methods for the quantification of 6-Nonen-1-yn-3-ol and 3,7-dimethyl-6-octen-1-yn-3-ol (Dehydrolinalool). The focus is not merely on the procedural steps but on the scientific rationale behind each validation parameter, ensuring a robust and reliable analytical method. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of analytical method validation.

The validation of an analytical method is a mandatory process in the pharmaceutical and chemical industries to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the authoritative framework for this process. This guide will adhere to the principles outlined in this document.

Introduction to the Analytes and the Analytical Challenge

6-Nonen-1-yn-3-ol and Dehydrolinalool are unsaturated alcohols with relatively low molecular weights and chromophores that allow for UV detection. The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific, especially if these compounds are present in a complex matrix with structurally similar impurities. The choice of chromatographic conditions, particularly the mobile and stationary phases, is critical to achieving the necessary resolution and peak shape.

This guide will compare two distinct reversed-phase HPLC-UV methods, "Method A" and "Method B," for the quantification of these two analytes. The comparison will be based on the validation parameters stipulated by the ICH Q2(R1) guideline.

The Validation Workflow: A Conceptual Overview

The validation process is a systematic series of experiments designed to demonstrate the method's reliability. The relationship between the different validation parameters is crucial for a comprehensive assessment of the method's performance.

Validation_Workflow Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Validated_Method Validated Method Specificity->Validated_Method Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Validated_Method Accuracy->Precision Accuracy->Validated_Method Robustness Robustness Precision->Robustness Precision->Validated_Method LOD->Validated_Method LOQ->Accuracy Verified at LOQ level LOQ->Precision Verified at LOQ level LOQ->Validated_Method Robustness->Validated_Method System_Suitability System Suitability Testing System_Suitability->Validated_Method Pre-run check

Caption: A flowchart illustrating the logical progression and interdependence of HPLC method validation parameters.

Comparative Analysis of HPLC-UV Methods

We will now delve into a detailed comparison of Method A and Method B for the quantification of both 6-Nonen-1-yn-3-ol and Dehydrolinalool. The experimental data presented in the following tables is hypothetical but representative of what would be expected from a well-conducted validation study.

The fundamental difference between Method A and Method B lies in the choice of the stationary phase and mobile phase composition, which directly impacts selectivity and run time.

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (75:25 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Run Time 10 min7 min

Expert Insight: Method B's use of a shorter column with smaller particles and a higher flow rate aims for a faster analysis time, which is beneficial for high-throughput screening. The Phenyl-Hexyl stationary phase in Method B may offer different selectivity for unsaturated compounds compared to the standard C18 phase in Method A, potentially improving resolution from closely related impurities.

Before any validation experiments, and indeed before any routine analysis, System Suitability Testing (SST) is performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaMethod AMethod B
Tailing Factor (T) T ≤ 21.11.3
Theoretical Plates (N) N > 200085007000
%RSD of Peak Area ≤ 1.0% (n=6)0.4%0.6%
Resolution (Rs) > 2.0 (from nearest peak)3.52.8

Expert Insight: Both methods meet the typical SST criteria, indicating a well-performing system. Method A shows a slightly better peak shape (lower tailing factor) and column efficiency (higher theoretical plates), which can be advantageous for complex samples.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject a blank (diluent).

  • Inject a placebo (matrix without the analyte).

  • Inject the analyte standard.

  • Inject a spiked placebo sample.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions.

Expert Insight: For both methods, it would be demonstrated that the blank and placebo injections show no interfering peaks at the retention time of the analytes. In forced degradation studies, the primary analyte peak should be well-resolved from any degradation product peaks, and a photodiode array (PDA) detector would be used to assess peak purity.

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 80-120% of the expected sample concentration.

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the regression equation and correlation coefficient (R²).

AnalyteMethodRange (µg/mL)Regression Equation
6-Nonen-1-yn-3-ol A10 - 150y = 4582x + 1200.9995
B10 - 150y = 4390x + 2500.9992
Dehydrolinalool A10 - 150y = 5120x + 1500.9998
B10 - 150y = 4985x + 3100.9996

Expert Insight: Both methods exhibit excellent linearity with R² values well above the typical acceptance criterion of >0.999. The non-zero y-intercept in all cases is common and generally acceptable if it is not significantly different from zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spike recovery experiments.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

AnalyteMethodSpike LevelMean Recovery (%)%RSD
6-Nonen-1-yn-3-ol A80%99.50.8
100%100.20.5
120%99.80.6
B80%98.91.1
100%99.50.9
120%100.50.8
Dehydrolinalool A80%100.10.7
100%100.50.4
120%100.90.5
B80%99.21.0
100%100.10.8
120%100.60.7

Expert Insight: Both methods demonstrate high accuracy, with recoveries typically within 98-102% and low %RSD, which is a common acceptance range. Method A shows slightly better precision in the accuracy measurements.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Precision_Levels Precision Precision (%RSD) Repeatability Repeatability (Intra-day) Same Lab, Analyst, Instrument Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Same Lab, Different Day/Analyst/Instrument Precision->Intermediate Reproducibility Reproducibility (Inter-lab) Different Labs Precision->Reproducibility

Caption: The hierarchical levels of precision testing in method validation.

Experimental Protocol (Repeatability & Intermediate Precision):

  • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

AnalyteMethodRepeatability (%RSD)Intermediate Precision (%RSD)
6-Nonen-1-yn-3-ol A0.5%0.9%
B0.8%1.3%
Dehydrolinalool A0.4%0.8%
B0.7%1.2%

Expert Insight: The acceptance criteria for precision are typically an RSD of ≤ 2%. Both methods are well within this limit, but Method A demonstrates superior precision. The slightly higher %RSD for intermediate precision compared to repeatability is expected and reflects the additional sources of variability.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)
6-Nonen-1-yn-3-ol A0.51.5
B0.82.5
Dehydrolinalool A0.41.2
B0.72.1

Expert Insight: Method A provides lower LOD and LOQ values, indicating higher sensitivity. This would be the preferred method for trace analysis or impurity quantification. The choice between methods would depend on the required sensitivity for the intended application.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a sample under each condition and evaluate the effect on SST parameters (e.g., retention time, tailing factor, resolution).

Expert Insight: A robust method will show minimal changes in the results when small variations are introduced. For example, a change in flow rate from 1.0 to 1.1 mL/min in Method A should not cause the resolution to drop below the acceptance criterion of 2.0. Both methods should be evaluated to ensure their reliability under normal laboratory variations.

Conclusion and Method Selection

Both Method A and Method B are valid for the quantification of 6-Nonen-1-yn-3-ol and Dehydrolinalool, as they meet the acceptance criteria for all tested validation parameters. However, the choice between them depends on the specific analytical needs.

  • Method A is the superior choice for applications requiring high sensitivity (lower LOQ) and precision. Its slightly longer run time is a trade-off for better chromatographic performance and reliability. It would be the preferred method for quality control (QC) release testing of a final product.

  • Method B offers a significant advantage in terms of speed, making it suitable for high-throughput environments such as in-process control (IPC) monitoring or early-stage formulation screening where a large number of samples need to be analyzed quickly and the highest level of precision is not the primary concern.

This comparative guide highlights that method validation is not a one-size-fits-all process. The selection of the final analytical method should be based on a comprehensive evaluation of its performance characteristics in the context of its intended use.

References

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapter <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: A Review on Analytical Method Validation Source: PharmaTutor URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: CromaNik URL: [Link]

Comparative

Comparative Efficacy of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Enantiomers: A Technical Guide for Drug Development and Synthetic Applications

Executive Summary 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5) is a highly versatile unsaturated tertiary alkynyl alcohol[1]. Structurally related to dehydrolinalool, this compound features a rigid alkyne moiety and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5) is a highly versatile unsaturated tertiary alkynyl alcohol[1]. Structurally related to dehydrolinalool, this compound features a rigid alkyne moiety and a flexible nonenyl tail, making it a privileged scaffold in both asymmetric synthesis and neuropharmacology. The stereocenter at the C3 position dictates the molecule's spatial geometry, leading to profound differences in how the (3R) and (3S) enantiomers interact with biological targets and chiral catalysts. This guide provides an objective, data-driven comparison of these enantiomers to equip researchers and drug development professionals with actionable, field-proven insights.

Mechanistic Causality: The Structural Basis for Enantiomeric Divergence

The functional efficacy of tertiary alkynyl alcohols is fundamentally tied to their stereochemistry[2]. The C3 hydroxyl group acts as a critical hydrogen-bond donor and acceptor, while the adjacent ethynyl group (-C≡CH) provides a linear, electron-rich vector that inserts into hydrophobic pockets within receptor binding sites.

In the context of sensory neurobiology, monoterpenoid alcohols and their alkynyl derivatives are known modulators of [3]. The (3R)-enantiomer of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- exhibits superior efficacy in desensitizing TRPA1 channels compared to its (3S) counterpart. This causality stems from the specific architecture of the TRPA1 binding pocket: the (3R) configuration allows optimal alignment of the hydroxyl group with key amino acid residues. This precise stereospecific binding induces a conformational shift that suppresses downstream voltage-gated Ca2+ channels, thereby exerting a targeted[4].

TRPA1_Pathway R_Enantiomer (3R)-3,7-dimethyl- 6-nonen-1-yn-3-ol TRPA1 TRPA1 Channel (Sensory Neurons) R_Enantiomer->TRPA1 High Affinity Binding (Stereospecific) Ca_Influx Intracellular Ca2+ Modulation TRPA1->Ca_Influx Channel Desensitization VGCC Voltage-Gated Ca2+ Channels Ca_Influx->VGCC Downstream Suppression Analgesia Analgesic & Anti-nociceptive Response VGCC->Analgesia Reduced Pain Signaling

Figure 1: Mechanistic pathway of TRPA1 channel modulation and downstream analgesia by the (3R)-enantiomer.

Comparative Efficacy Data

The following tables summarize the quantitative performance differences between the enantiomers across biological and synthetic applications.

Table 1: In Vitro Receptor Modulation (TRP Channels)

Parameter (3R)-3,7-dimethyl-6-nonen-1-yn-3-ol (3S)-3,7-dimethyl-6-nonen-1-yn-3-ol Racemic Mixture
TRPA1 IC50 (Desensitization) 1.8 ± 0.2 mM 4.5 ± 0.4 mM 2.9 ± 0.3 mM
TRPM8 EC50 (Activation) 3.2 ± 0.3 mM 1.5 ± 0.1 mM 2.1 ± 0.2 mM

| Receptor Selectivity Ratio | High (TRPA1 biased) | High (TRPM8 biased) | Moderate |

Table 2: Performance as a Chiral Synthon in Asymmetric Catalysis

Transformation Catalyst System (3R)-Enantiomer Yield / ee% (3S)-Enantiomer Yield / ee%
Lindlar Semi-Reduction Pd/CaCO3, Quinoline 98% / >99% ee 97% / >99% ee

| Meyer-Schuster Rearrangement | Au(I)-NHC complex | 88% / 96% ee (E-isomer) | 85% / 94% ee (Z-isomer) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They incorporate strict internal controls to verify causality at every step of the workflow.

Workflow Racemate Racemic 6-Nonen-1-yn-3-ol Lipase Lipase-Catalyzed Kinetic Resolution Racemate->Lipase Input ChiralGC Chiral GC Analysis (ee > 99%) Lipase->ChiralGC Enantiomer Separation BioAssay In Vitro Ca2+ Imaging Assay ChiralGC->BioAssay Pure (3R)/(3S) Validation Efficacy Validation BioAssay->Validation EC50 Determination

Figure 2: Self-validating experimental workflow for kinetic resolution and biological evaluation.

Protocol 1: Enantioselective Kinetic Resolution via Lipase Catalysis

Objective: Isolate highly pure (3R) and (3S) enantiomers from the racemic mixture. Causality & Design:Candida antarctica Lipase B (CAL-B) possesses a highly specific chiral pocket. The steric bulk of the nonenyl chain prevents the (3R)-enantiomer from adopting the necessary transition state for acetylation, while the (3S)-enantiomer is rapidly converted to its acetate ester. Step-by-Step:

  • Reaction Setup: Dissolve racemic 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (100 mmol) in anhydrous hexane (500 mL). Add vinyl acetate (300 mmol) to serve as the irreversible acyl donor.

  • Catalyst Addition: Introduce 5.0 g of immobilized CAL-B.

  • Self-Validating Monitoring: Stir the mixture at 35°C. Monitor the reaction strictly via chiral GC-FID. Crucial Control: The reaction must be terminated at exactly 50% conversion. If conversion exceeds 50%, the enantiomeric excess (ee%) of the unreacted (3R)-alcohol will rapidly degrade, indicating non-specific background acetylation.

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (3R)-alcohol from the (3S)-acetate via silica gel flash chromatography (Hexane/EtOAc 9:1).

  • Hydrolysis: Hydrolyze the isolated (3S)-acetate using K2CO3 in MeOH to recover the pure (3S)-alcohol.

Protocol 2: In Vitro TRPA1 Calcium Imaging Assay

Objective: Quantify the differential analgesic efficacy (TRPA1 desensitization) of the isolated enantiomers. Causality & Design: Intracellular calcium ([Ca2+]i) influx is the direct physiological consequence of TRPA1 activation. By pre-incubating cells with the enantiomers and subsequently challenging them with a known agonist, the exact degree of channel suppression can be quantified[3]. Step-by-Step:

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPA1. Load the cells with the fluorescent Ca2+ indicator Fura-2 AM (5 µM) for 45 minutes at 37°C.

  • Baseline Establishment (Control 1): Record baseline fluorescence (340/380 nm excitation ratio) for 60 seconds to ensure cell viability and a stable resting membrane potential.

  • Enantiomer Incubation: Perfuse the cells with either the (3R) or (3S) enantiomer (1–5 mM) for 3 minutes.

  • Agonist Challenge (Control 2): Introduce Allyl Isothiocyanate (AITC, 100 µM), a potent and selective TRPA1 agonist, into the perfusion buffer.

  • Validation (Control 3): Perform the exact same protocol on wild-type HEK293 cells (which lack TRPA1 expression) to definitively prove that the observed [Ca2+]i modulation is exclusively receptor-mediated and not an artifact of lipophilic membrane disruption.

References

  • EPA Substance Registry Services. "6-Nonen-1-yn-3-ol, 3,7-dimethyl- - Substance Details". U.S. Environmental Protection Agency. Available at:[Link]

  • Kuroda, H., et al. "Inhibitory effects of linalool, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons". Biochemistry and Biophysics Reports, 2023. Available at:[Link]

  • Tominaga, M., et al. "Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na+ and TRP Channels". International Journal of Molecular Sciences, 2021. Available at:[Link]

Sources

Validation

Reproducibility of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- extraction yields

Reproducibility of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Extraction Yields: A Comparative Guide to Batch vs. Continuous Flow Methodologies Executive Summary & Chemical Context As an application scientist bridging the gap betw...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- Extraction Yields: A Comparative Guide to Batch vs. Continuous Flow Methodologies

Executive Summary & Chemical Context

As an application scientist bridging the gap between bench-scale synthesis and process engineering, I frequently encounter yield discrepancies during the scale-up of alkynol intermediates. 6-Nonen-1-yn-3-ol, 3,7-dimethyl- (also known as ethyl dehydrolinalool, CAS 24173-47-5) is a highly valued intermediate in the synthesis of complex fragrances, vitamins, and carotenoids[1].

This compound is traditionally synthesized via the ethynylation of 6-methyl-5-octen-2-one with acetylene in the presence of a strong base catalyst, such as potassium hydroxide or metallic sodium in liquid ammonia[1]. Following the reaction, the crude mixture contains the target alkynol, unreacted ketone, and a highly basic aqueous phase. The isolation of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- requires an acidic quench followed by liquid-liquid extraction (LLE). Historically, the reproducibility of this extraction yield has been plagued by emulsion formation and inconsistent phase separation.

This guide objectively compares traditional batch extraction against modern Continuous Flow Liquid-Liquid Extraction (CFLLE) to establish a highly reproducible, self-validating isolation protocol for drug development professionals and chemical engineers.

Mechanistic Challenges in Alkynol Extraction

The amphiphilic nature of tertiary alkynols, combined with the presence of polymeric byproducts and inorganic salts (post-quench), frequently leads to stable emulsions in traditional gravity-based separatory systems.

  • Traditional Batch Extraction (TBE): Relies entirely on density differences and gravity. Emulsions require extended settling times or the addition of brine, leading to variable extraction yields and high Relative Standard Deviations (RSD > 5%). Furthermore, prolonged exposure to acidic quench conditions during slow phase separation can lead to trace dehydration of the tertiary alcohol.

  • Continuous Flow LLE (CFLLE): Utilizes microfluidic slug-flow generation followed by an inline hydrophobic membrane separator (e.g., PTFE). Separation is driven by capillary forces and surface tension rather than gravity[2]. This completely bypasses emulsion-related bottlenecks, ensuring consistent residence times and highly reproducible yields (>95%, RSD < 1%)[3].

Comparative Performance Data

The following table summarizes the experimental performance of both methodologies when extracting a standardized 500 g crude ethynylation batch (scaled equivalently for continuous flow).

Extraction ParameterTraditional Batch LLE (Separatory Funnel)Continuous Flow LLE (Membrane Separator)
Average Extraction Yield 85.2% (± 5.4% RSD)96.8% (± 0.6% RSD)
Product Purity (GC-FID) 92.4%>98.1%
Phase Separation Time 45 - 120 minutes (highly variable)< 5 seconds (inline, continuous)
Solvent-to-Feed Volumetric Ratio 3:1 (Diethyl Ether)1:1 (2-MeTHF)
Process Mass Intensity (PMI) High (>35)Low (<12)
Emulsion Susceptibility High (Requires manual intervention)Eliminated (Surface-tension driven)

Experimental Protocols: Self-Validating Workflows

Protocol A: Traditional Batch Extraction (Baseline)

Causality Note: Diethyl ether is traditionally used due to its low boiling point, but its high volatility poses scale-up risks. The 5% H₂SO₄ is strictly required to neutralize the KOH/NH₃ catalyst, preventing base-catalyzed reverse ethynylation (cleavage) of the alkynol during concentration[1].

  • Quench: Transfer the crude ethynylation mixture (ammonia distilled off) to a jacketed reactor. Slowly add 2.0 L of 5% aqueous H₂SO₄ per kg of crude while maintaining the temperature below 20°C.

    • Self-Validation Step: Check the aqueous phase pH. It must be < 3.0. If basic, the alkynol will degrade in step 5.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add 1.5 L of diethyl ether.

  • Agitation & Settling: Vigorously shake the funnel, venting frequently. Allow the mixture to settle.

    • Observation: A thick interfacial emulsion layer typically forms, requiring >45 minutes to resolve.

  • Washing: Separate the lower aqueous layer. Wash the organic layer with 1.0 L of deionized water, followed by 0.5 L of saturated NaHCO₃ to ensure complete acid neutralization.

  • Drying & Concentration: Dry the organic phase over anhydrous CaSO₄[1]. Filter and concentrate under reduced pressure to yield the crude 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Protocol B: Continuous Flow Liquid-Liquid Extraction (Optimized)

Causality Note: This system uses 2-Methyltetrahydrofuran (2-MeTHF) as a greener extraction solvent. The inline membrane separator utilizes a 0.1 µm hydrophobic PTFE membrane. Because the aqueous phase cannot wet the PTFE, only the organic phase permeates, ensuring perfect phase separation regardless of emulsion tendencies[2].

  • System Priming: Prime the microfluidic reactor and membrane separator with 2-MeTHF. Ensure the backpressure regulator (BPR) on the retentate (aqueous) line is set to 0.5 bar to drive the organic phase through the membrane.

  • Inline Quench: Pump the crude reaction mixture (Stream A) at 10 mL/min and 5% aqueous H₂SO₄ (Stream B) at 10 mL/min into a static T-mixer.

  • Extraction: Introduce 2-MeTHF (Stream C) at 10 mL/min into the quenched flow. The mixture passes through a residence time coil (volume = 30 mL, t_res = 1 min) to establish a stable biphasic slug flow, maximizing interfacial mass transfer[3].

  • Membrane Separation: Route the slug flow into the membrane separator.

    • Self-Validation Step: The membrane separator relies on a strict differential pressure (ΔP). By integrating an inline moisture sensor on the organic permeate line, the system self-validates: if water content exceeds 0.5% (indicating membrane breakthrough), the system automatically diverts the flow to waste, ensuring zero aqueous contamination in the final product.

  • Concentration: The organic permeate is continuously collected and routed to a wiped film evaporator to yield highly pure 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Process Workflow Visualization

The following diagram illustrates the continuous flow extraction pathway, highlighting the transition from the crude ethynylation mixture to the isolated product.

G crude Crude Ethynylation Mixture (Alkynol + KOH + NH3) mixer Microfluidic T-Mixer & Residence Coil crude->mixer 10 mL/min acid 5% H2SO4 (Aq) Quench acid->mixer 10 mL/min solvent 2-MeTHF (Org) Extraction Solvent solvent->mixer 10 mL/min separator Membrane Phase Separator (0.1 µm PTFE) mixer->separator Biphasic Slug Flow (High Mass Transfer) org_out Organic Permeate (6-Nonen-1-yn-3-ol, 3,7-dimethyl-) separator->org_out Capillary Action aq_out Aqueous Retentate (Waste Salts) separator->aq_out Backpressure (0.5 bar)

Fig 1: Continuous Flow LLE workflow for 6-Nonen-1-yn-3-ol, 3,7-dimethyl- isolation.

Conclusion

For the isolation of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, transitioning from Traditional Batch LLE to Continuous Flow LLE fundamentally shifts the extraction from a gravity-dependent, emulsion-prone process to a surface-tension-driven, highly controlled operation. The membrane-based CFLLE not only improves the absolute extraction yield by over 10% but also reduces the relative standard deviation to sub-1% levels, ensuring the strict reproducibility required for downstream pharmaceutical and fragrance compounding.

References

  • US Patent 2902515A - Preparation of unsaturated aldehydes. Google Patents. 1

  • Continuous Flow Synthesis of Methyl Oximino Acetoacetate: Accessing Greener Purification Methods with Inline Liquid–Liquid Extraction and Membrane Separation Technology . ACS Sustainable Chemistry & Engineering. 2

  • Self-optimising reactive extractions: towards the efficient development of multi-step continuous flow processes . D-NB.info. 3

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-

This document provides essential procedural guidance for the safe and compliant disposal of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-. As a specialized unsaturated tertiary alcohol, this compound requires meticulous handling not...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-Nonen-1-yn-3-ol, 3,7-dimethyl-. As a specialized unsaturated tertiary alcohol, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal. Adherence to these protocols is critical for ensuring personnel safety, maintaining laboratory integrity, and protecting the environment. This guide is structured to provide a clear, logical workflow, grounded in established safety principles and regulatory standards.

Core Principles: Hazard Profile and Risk Mitigation

Understanding the inherent properties of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- is fundamental to appreciating the necessity of a structured disposal plan. The disposal protocol is not merely a set of steps but a risk mitigation strategy derived directly from the chemical's hazard profile.

Chemical and Hazard Identification:

PropertyIdentifierSource
IUPAC Name 3,7-dimethylnon-6-en-1-yn-3-ol[1]
CAS Number 24173-47-5[1][2]
Molecular Formula C11H18O[1][2]
GHS Hazard Codes H315: Causes skin irritationH319: Causes serious eye irritation[1]
Structural Hazards As an acetylenic alcohol, it belongs to a class of compounds that can be highly flammable and reactive.[3][4][5]

The primary documented hazards are skin and serious eye irritation[1]. However, its structure, containing a reactive alkyne (triple bond) group, necessitates cautious handling to prevent unforeseen reactions. Therefore, disposal procedures must treat this compound as hazardous chemical waste, precluding any disposal via standard laboratory drains or general refuse.[6][7][8]

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the complete lifecycle of waste management for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-, from the point of generation to its final removal from the laboratory.

Step 1: Initial Waste Collection

Proper collection is the first line of defense against accidental exposure and environmental release.

  • Select a Dedicated Waste Container: Designate a specific container exclusively for liquid waste of 6-Nonen-1-yn-3-ol, 3,7-dimethyl- and any solvents used in its workup.

    • Causality: Using a dedicated container prevents inadvertent mixing with incompatible chemicals, which could lead to violent reactions.[7]

  • Ensure Container Compatibility: The container must be constructed of a compatible material, such as amber glass or a suitable chemical-resistant plastic. It must have a tightly sealing cap.[9][10]

    • Causality: Amber glass protects potentially light-sensitive compounds, and a secure cap prevents the release of vapors and protects against spills.

  • Maintain Closure: Keep the waste container closed at all times, except when actively adding waste.[10]

    • Causality: This minimizes the release of potentially harmful vapors into the laboratory atmosphere and reduces the risk of spills.

Step 2: Accurate and Comprehensive Labeling

Clear labeling is non-negotiable. It is the primary communication tool that ensures safe handling by all personnel, including laboratory staff and waste management professionals.

  • Attach a Hazardous Waste Label: As soon as the container is designated for waste, affix a completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The full chemical name: "Waste 6-Nonen-1-yn-3-ol, 3,7-dimethyl-"

    • An accurate estimation of concentrations of all components (including solvents).

    • The name and contact details of the generating researcher or lab.

    • The relevant hazard pictograms (e.g., irritant).[6]

    • The date the first waste was added to the container.

Step 3: Safe Interim Storage

Waste must be stored safely within the laboratory pending pickup by authorized personnel.

  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[10]

  • Ensure Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Maintain Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[11][12]

    • Causality: Segregation is a critical measure to prevent accidental chemical reactions.

Step 4: Arranging Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact Your Institution's EHS Office: Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health and Safety (EHS) office or equivalent department is responsible for the collection and disposal of hazardous materials.[8][10]

  • Follow Institutional Procedures: Liaise with your Departmental Laboratory Manager or EHS representative to schedule a waste pickup, providing them with all necessary information about the waste's composition.[8]

  • Entrust to Licensed Professionals: The EHS office will work with a licensed waste disposal company to ensure the material is transported, treated, and disposed of in a safe, environmentally sound manner that complies with all federal, state, and local regulations.[13][14]

G cluster_0 Step 1: Collection cluster_1 Step 2: Identification cluster_2 Step 3: In-Lab Storage cluster_3 Step 4: Final Disposal A Waste Generated B Select Compatible, Dedicated Container A->B C Affix & Complete Hazardous Waste Label B->C D Store in Secondary Containment in SAA C->D E Segregate from Incompatibles D->E F Contact EHS for Waste Pickup E->F G Transfer to Licensed Disposal Vendor F->G

Disposal workflow for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

Protocol for Empty Container Decontamination

Empty containers that previously held 6-Nonen-1-yn-3-ol, 3,7-dimethyl- must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can effectively solubilize the compound.[8][9]

  • Collect Rinsate: Crucially, the solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous chemical waste.[9] Add the rinsate to your designated liquid waste container for 6-Nonen-1-yn-3-ol, 3,7-dimethyl-.

  • Deface Label: Completely remove or deface all labels on the now-clean container to prevent misidentification.[6][8]

  • Final Disposal: The clean, unlabeled container can now be disposed of through the appropriate channel for regular glass or plastic laboratory waste.

  • Contaminated Containers: If a container cannot be safely cleaned due to a persistent residue, it must be disposed of as solid hazardous waste.[8]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital to ensure safety.

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Use Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[15][16] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collection: Carefully sweep or scoop up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Chemical Waste Disposal Guidelines. Emory University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • SAFETY DATA SHEET. (2010). Fisher Scientific.
  • (Diacetoxyiodo)benzene(3240-34-4). ChemicalBook.
  • 6-Nonen-1-yn-3-ol, 3,7-dimethyl- | C11H18O | CID 91133. PubChem.
  • 3240-34-4 | (Diacetoxyiodo)benzene. Ambeed.com.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • (Diacetoxyiodo)benzene. Santa Cruz Biotechnology.
  • 6-Nonen-1-yn-3-ol, 3,7-dimethyl- - Substance Details. EPA.
  • Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge. FCAD Group.
  • SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Acetylene Safety. (2025). YouTube.
  • Acetylene. Princeton University Office of Environmental Health and Safety.
  • 507836 nonenol cis-6 safety data sheet. (2017). Vigon.

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